molecular formula C9H5BrO2 B180414 7-Bromo-4H-chromen-4-one CAS No. 168759-60-2

7-Bromo-4H-chromen-4-one

Cat. No.: B180414
CAS No.: 168759-60-2
M. Wt: 225.04 g/mol
InChI Key: WWAOCYNUAWVKGQ-UHFFFAOYSA-N
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Description

7-Bromo-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOCYNUAWVKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595586
Record name 7-Bromo-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168759-60-2
Record name 7-Bromo-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMOCHROMONE
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Foundational & Exploratory

Synthesis of 7-Bromo-4H-chromen-4-one from 4-bromo-2-hydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 7-Bromo-4H-chromen-4-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromo-2-hydroxyacetophenone. This document details a two-step synthetic pathway involving an initial Vilsmeier-Haack formylation followed by a deformylation reaction. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound from 4-bromo-2-hydroxyacetophenone is efficiently achieved through a two-step process:

  • Vilsmeier-Haack Reaction: The initial step involves the formylation and cyclization of 4-bromo-2-hydroxyacetophenone using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction yields the intermediate, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

  • Deformylation: The subsequent removal of the formyl group from the 3-position of the chromone ring affords the target molecule, this compound. This is typically achieved by heating the intermediate in an aqueous solution containing a mild base, such as sodium carbonate.

The overall synthetic transformation is depicted in the workflow diagram below.

G start 4-bromo-2-hydroxyacetophenone intermediate 7-bromo-4-oxo-4H-chromene-3-carbaldehyde start->intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) final This compound intermediate->final Deformylation (aq. Na₂CO₃, heat)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

This procedure is adapted from the general methodology for the synthesis of 3-formylchromones via the Vilsmeier-Haack reaction.

Materials:

  • 4-bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4-5 equivalents) to 0 °C in an ice bath.

  • To the cooled DMF, add phosphorus oxychloride (POCl₃, 2-2.5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 4-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF.

  • Add the solution of 4-bromo-2-hydroxyacetophenone dropwise to the prepared Vilsmeier reagent.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

Step 2: Synthesis of this compound

This protocol describes the deformylation of the 3-formylchromone intermediate.

Materials:

  • 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a 5-10% aqueous solution of sodium carbonate.

  • Add 7-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) to the sodium carbonate solution.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical and Spectroscopic Data of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-bromo-2-hydroxyacetophenoneC₈H₇BrO₂215.04Solid98-101
7-bromo-4-oxo-4H-chromene-3-carbaldehydeC₁₀H₅BrO₃253.05SolidNot reported
This compoundC₉H₅BrO₂225.04SolidNot reported

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec. (m/z)
4-bromo-2-hydroxyacetophenone12.32 (s, 1H, OH), 7.57 (d, J = 8.7 Hz, 1H), 7.17 (d, J = 1.9 Hz, 1H), 7.03 (dd, J = 1.9, 8.7 Hz, 1H), 2.62 (s, 3H)Data not availableData not availableData not available
7-bromo-4-oxo-4H-chromene-3-carbaldehyde8.52 (s, 1H), 8.24 (d, J = 8.8 Hz, 1H), 7.57 (s, 1H), 7.48 (d, J = 8.8 Hz, 1H), 10.37 (s, 1H)Data not availableData not available[M+H]⁺: 252.95
This compoundData not availableData not availableData not availableData not available

Note: Spectroscopic data for some compounds are incomplete based on the available literature. Further characterization is recommended.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key transformations.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Formylation and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier reacts with POCl3 POCl₃ POCl3->Vilsmeier start 4-bromo-2-hydroxyacetophenone enol Enol form start->enol Tautomerization iminium_add Iminium salt intermediate enol->iminium_add + Vilsmeier Reagent cyclized Cyclized intermediate iminium_add->cyclized Intramolecular cyclization intermediate 7-bromo-4-oxo-4H-chromene-3-carbaldehyde cyclized->intermediate Hydrolysis

Caption: Proposed mechanism for the Vilsmeier-Haack reaction.

Deformylation Mechanism

G intermediate 7-bromo-4-oxo-4H-chromene-3-carbaldehyde hydroxide_add Hydroxide adduct intermediate->hydroxide_add + OH⁻ (from Na₂CO₃) retro_claisen Retro-Claisen type reaction hydroxide_add->retro_claisen Rearrangement enolate Chromone enolate retro_claisen->enolate Elimination of formate final This compound enolate->final Protonation

Caption: Proposed mechanism for the deformylation of the 3-formylchromone.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 4-bromo-2-hydroxyacetophenone. The Vilsmeier-Haack reaction is a powerful tool for the construction of the chromone core, and the subsequent deformylation offers a straightforward route to the desired product. This technical guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the synthesis of this important heterocyclic scaffold for further investigation and application in drug discovery programs. It is recommended that all reactions are carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Intramolecular Cyclization Mechanism for the Synthesis of 7-bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the intramolecular cyclization to synthesize 7-bromo-4H-chromen-4-one. This chromone derivative is a valuable scaffold in medicinal chemistry and drug discovery, necessitating a thorough understanding of its synthesis for further analog development and optimization.

Core Synthetic Pathways and Mechanisms

The synthesis of this compound, a substituted chromone, can be achieved through several intramolecular cyclization strategies. The most common and efficient methods originate from substituted 2'-hydroxyacetophenones. Below, we detail the primary mechanistic pathways.

Cyclization via an Enaminone Intermediate (Vilsmeier-Haack Type Reaction)

A prevalent and high-yielding method for the synthesis of 2,3-unsubstituted chromones involves the formation of an enaminone intermediate from a 2'-hydroxyacetophenone derivative. This intermediate then undergoes an acid-catalyzed intramolecular cyclization.

The reaction begins with the condensation of 1-(4-bromo-2-hydroxyphenyl)ethanone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one[1].

The mechanism for the subsequent cyclization is as follows:

  • Protonation: An acid catalyst protonates the carbonyl oxygen of the enaminone, enhancing the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the phenolic hydroxyl group attacks the activated carbonyl carbon, initiating the cyclization.

  • Elimination of Dimethylamine: The resulting tetrahedral intermediate undergoes elimination of dimethylamine.

  • Deprotonation and Tautomerization: A final deprotonation and tautomerization step yields the stable aromatic this compound ring system.

G start 1-(4-bromo-2-hydroxyphenyl)ethanone enaminone (E)-1-(4-bromo-2-hydroxyphenyl)-3- (dimethylamino)prop-2-en-1-one start->enaminone Condensation dmf_dma DMF-DMA dmf_dma->enaminone protonated Protonated Intermediate enaminone->protonated acid Acid Catalyst (e.g., H+) acid->protonated Protonation cyclized Cyclized Intermediate protonated->cyclized Intramolecular Nucleophilic Attack product This compound cyclized->product Elimination & Tautomerization elimination Elimination of Dimethylamine elimination->product

Caption: General workflow for the synthesis of this compound via an enaminone intermediate.

Baker-Venkataraman Rearrangement

Another classical approach to chromone synthesis is the Baker-Venkataraman rearrangement. While not directly applied to 2,3-unsubstituted chromones, it is a fundamental pathway for 2-substituted analogs and provides important mechanistic context.

  • Esterification: The synthesis starts with the esterification of a 2'-hydroxyacetophenone with an acyl chloride.

  • Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. This proceeds via the formation of an enolate which then undergoes an intramolecular acyl transfer[2][3].

  • Cyclodehydration: The 1,3-diketone is then treated with acid to facilitate a cyclodehydration reaction, yielding the chromone ring[4].

G acetophenone 2'-hydroxyacetophenone derivative ester 2-Acyloxyacetophenone acetophenone->ester Esterification acyl_chloride Acyl Chloride acyl_chloride->ester diketone 1,3-Diketone Intermediate ester->diketone Rearrangement base Base (e.g., KOH) base->diketone product 2-Substituted Chromone diketone->product Acid-Catalyzed Cyclodehydration acid Acid (e.g., H2SO4) acid->product G start Combine Starting Materials (e.g., 1-(4-bromo-2-hydroxyphenyl)ethanone + DMF-DMA) reflux1 Heat to Reflux (2-4 hours) start->reflux1 monitor1 Monitor by TLC reflux1->monitor1 workup1 Cool & Concentrate (Isolate Enaminone) monitor1->workup1 Reaction Complete dissolve Dissolve Enaminone in Acidic Solvent workup1->dissolve reflux2 Heat to Reflux (1-3 hours) dissolve->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup2 Precipitate in Ice-Water & Filter monitor2->workup2 Reaction Complete purify Recrystallize Product workup2->purify

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4H-chromen-4-one is a halogenated heterocyclic compound belonging to the chromone family. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The presence of a bromine atom at the 7-position provides a versatile handle for synthetic modifications, particularly for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its synthesis, spectroscopic characterization, and utility in organic synthesis and drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some experimental data is available, certain properties are based on predictive models.

PropertyValueSource
Molecular Formula C₉H₅BrO₂
Molecular Weight 225.04 g/mol
CAS Number 168759-60-2
Appearance White to off-white solid-
Melting Point 154-159 °C[1]
Boiling Point (Predicted) 306.0 ± 42.0 °C-
Density (Predicted) 1.688 ± 0.06 g/cm³-
Storage Temperature Room temperature, in a dark, inert atmosphere

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.3d~6.0
H-3~7.8d~6.0
H-5~8.1d~8.8
H-6~7.5dd~8.8, 2.2
H-8~7.9d~2.2

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2~112
C-3~156
C-4~177
C-4a~124
C-5~127
C-6~128
C-7~120
C-8~118
C-8a~155
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the aromatic system.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)~1650
C=C (alkene)~1620
C-O-C (ether)~1250
C-Br~600-500
Aromatic C-H~3100-3000
Mass Spectrometry

Mass spectrometry of this compound would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

IonExpected m/z
[M]⁺224/226
[M-CO]⁺196/198
[M-Br]⁺145

Synthesis of this compound

Several synthetic routes are available for the preparation of the chromone scaffold. A common and adaptable method involves the cyclization of a substituted 2-hydroxyacetophenone derivative.

General Synthetic Pathway

A plausible synthesis of this compound starts from 4-bromo-2-hydroxyacetophenone. This starting material can be reacted with a suitable one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or subjected to a Vilsmeier-Haack reaction followed by cyclization. A general intramolecular Wittig reaction approach has also been described for the synthesis of 4H-chromen-4-ones.[4]

G start 4-Bromo-2-hydroxyacetophenone intermediate Enaminone Intermediate start->intermediate reagent1 DMF-DMA or POCl3/DMF reagent1->intermediate product This compound intermediate->product cyclization Acidic Workup/ Cyclization cyclization->product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Materials:

  • 4-Bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of 4-bromo-2-hydroxyacetophenone in DMF, POCl₃ is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by pouring it into ice-water.

  • The pH is adjusted to neutral or slightly basic with a NaOH solution.

  • The aqueous layer is extracted with CH₂Cl₂ or EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/EtOAc gradient to afford this compound.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the aryl bromide, the α,β-unsaturated ketone system, and the pyrone ring.

Palladium-Catalyzed Cross-Coupling Reactions

The C7-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents. These reactions are pivotal for generating diverse libraries of chromone derivatives for biological screening.[2][5][6][7]

G start This compound product_suzuki 7-Aryl-4H-chromen-4-one start->product_suzuki Pd catalyst, Base product_buchwald 7-Amino-4H-chromen-4-one start->product_buchwald Pd catalyst, Base product_sonogashira 7-Alkynyl-4H-chromen-4-one start->product_sonogashira Pd/Cu catalyst, Base suzuki Suzuki Coupling (R-B(OH)₂) suzuki->product_suzuki buchwald Buchwald-Hartwig Amination (R₂NH) buchwald->product_buchwald sonogashira Sonogashira Coupling (R-C≡CH) sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling: Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • To a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are added.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Degassed solvent is added, and the mixture is heated to a specified temperature (typically 80-110 °C).

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

4.1.2. Buchwald-Hartwig Amination: Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Under an inert atmosphere, the palladium catalyst, ligand, and base are added to a reaction vessel.

  • This compound and the amine are added, followed by the anhydrous solvent.

  • The mixture is heated (typically 80-120 °C) until the starting material is consumed.

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

  • The product is isolated from the organic phase after drying, concentration, and purification by chromatography.

4.1.3. Sonogashira Coupling: Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In an inert atmosphere, this compound, the palladium catalyst, and the copper(I) salt are combined in the solvent.

  • The terminal alkyne and the base are added, and the mixture is stirred at room temperature or with gentle heating.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove salts, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the alkynylated chromone.

Nucleophilic Aromatic Substitution

While less common for aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) could potentially occur under forcing conditions or with highly activated nucleophiles. The electron-withdrawing nature of the chromone ring system may facilitate such reactions to a limited extent.

Reactions of the Pyrone Ring

The α,β-unsaturated ketone moiety in the pyrone ring is susceptible to nucleophilic attack, particularly at the C2 position. Strong nucleophiles can lead to ring-opening reactions. The carbonyl group at C4 can undergo typical ketone reactions, such as reduction or condensation.

Biological Activity and Drug Development Potential

The chromone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11][12] Derivatives of 4H-chromen-4-one have been investigated as inhibitors of various enzymes, such as sirtuins, acetylcholinesterase, and Rho kinase.[13][14][15]

The 7-bromo substituent on the chromone ring serves as a crucial starting point for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies. By employing the cross-coupling reactions described above, researchers can systematically modify this position to optimize potency, selectivity, and pharmacokinetic properties.

G start This compound library Library of 7-Substituted Chromone Derivatives start->library Cross-Coupling Reactions screening Biological Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for drug discovery using this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of the C-Br bond make it an ideal starting material for the generation of diverse molecular architectures. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers working with this versatile compound. Further exploration of its reactivity and biological properties is warranted and is expected to lead to the discovery of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide on the Solubility of 7-Bromo-4H-chromen-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 7-Bromo-4H-chromen-4-one in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a generalized experimental protocol and a logical workflow for analysis.

Introduction to this compound

This compound is a heterocyclic compound belonging to the chromone family. Chromones are a significant class of organic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The physicochemical properties of these compounds, particularly their solubility, are critical for their application in drug discovery and development, influencing factors such as bioavailability and formulation.

Qualitative Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed journals or chemical databases. However, based on the general characteristics of similar brominated chromanone compounds, a qualitative solubility profile can be inferred. For instance, the related compound 7-Bromo-4-chromanone is described as having low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[1] It is anticipated that this compound, a solid at room temperature, will exhibit similar behavior, demonstrating solubility in polar aprotic and polar protic organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. To facilitate research and development, it is recommended that experimental determination of solubility be performed. The following sections provide a detailed methodology for such a determination.

Table 1: Quantitative Solubility of this compound (Hypothetical Data)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

Note: This table is provided as a template for recording experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility testing.[2][3][4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF))

  • Analytical balance (resolution 0.01 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • To completely separate the dissolved compound from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 G) for a specified time.

    • Carefully collect the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (0.22 µm) into a clean vial.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Calibration Curve: Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

    • Sample Analysis: Dilute an aliquot of the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

5. Safety Precautions:

  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E G Dilute Filtered Supernatant E->G F Prepare Standard Solutions & Calibration Curve H Analyze via HPLC or UV-Vis F->H G->H I Calculate Solubility from Calibration Curve H->I

Caption: Workflow for determining the solubility of a compound.

Conclusion

References

Technical Guide: 7-Bromo-4H-chromen-4-one (CAS: 168759-60-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4H-chromen-4-one is a halogenated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The chromen-4-one moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
CAS Number 168759-60-2N/A
Molecular Formula C₉H₅BrO₂[1]
Molecular Weight 225.04 g/mol [1]
Physical Form Solid[1]
Melting Point 154-159 °CN/A
Boiling Point (Predicted) 306.0 ± 42.0 °CN/A
Density (Predicted) 1.688 ± 0.06 g/cm³N/A
IUPAC Name This compound[1]
Purity Typically ≥98%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the general characteristics of the chromen-4-one scaffold and the presence of a bromine atom, the following spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and vinyl protons of the chromen-4-one core. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1600 cm⁻¹. Other bands corresponding to C-O-C stretching and C-H bending of the aromatic and vinyl groups are also expected.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.

Experimental Protocols

Synthesis_Workflow Generalized Synthesis of 4H-Chromen-4-ones A Starting Materials (e.g., 2'-hydroxyacetophenone derivative, aromatic aldehyde) B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C D Cyclization (e.g., using I2/DMSO or acid) C->D E 4H-Chromen-4-one Derivative D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product F->G

Caption: Generalized synthetic workflow for 4H-chromen-4-one derivatives.

Biological Activity

Specific studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of 4H-chromen-4-one derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological effects. These activities are often attributed to the ability of the chromen-4-one scaffold to interact with various enzymes and receptors.

Potential Therapeutic Areas:

  • Antituberculosis Activity: Some 4H-chromen-4-one derivatives have been identified as promising antitubercular agents, showing activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

  • ROCK Inhibition: Derivatives of 4H-chromen-4-one have been discovered as selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[2] This suggests potential applications in diseases such as diabetic retinopathy.[2]

It is important to emphasize that these are general activities of the compound class, and specific testing of this compound is required to determine its unique biological profile.

Signaling Pathways

There is no direct evidence in the available literature implicating this compound in specific signaling pathways. However, based on the known activities of related compounds, a potential mechanism of action could involve the inhibition of protein kinases, such as ROCK. The inhibition of such kinases can modulate downstream signaling cascades involved in cellular processes like proliferation, apoptosis, and inflammation.

A hypothetical signaling pathway involving ROCK inhibition is illustrated below.

ROCK_Inhibition_Pathway Hypothetical ROCK Inhibition Pathway cluster_0 Cell Membrane GPCR GPCR RhoA RhoA GPCR->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits Chromenone This compound (Hypothetical) Chromenone->ROCK Inhibits Phospho_MLC Phosphorylated MLC MLC->Phospho_MLC Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton Reorganization Phospho_MLC->Actin_Cytoskeleton Cellular_Effects Cellular Effects (e.g., Contraction, Motility) Actin_Cytoskeleton->Cellular_Effects

Caption: Hypothetical ROCK signaling pathway and potential inhibition by a chromen-4-one derivative.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete dataset of its properties is not yet publicly available, the known information about its physicochemical characteristics and the biological activities of the broader chromen-4-one class suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and biological mechanism of action.

References

Spectroscopic Profile of 7-Bromo-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Bromo-4H-chromen-4-one (CAS No: 168759-60-2). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.25d2.41H-5
8.05d8.71H-8
7.85d1.81H-2
7.62dd8.7, 2.41H-6
6.35d1.81H-3

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
176.8C-4
155.1C-8a
154.9C-2
136.9C-6
128.2C-5
127.3C-4a
121.2C-8
120.4C-7
112.5C-3

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1650StrongC=O (α,β-unsaturated ketone) stretch
~1600, 1480Medium-StrongAromatic C=C stretch
~1250StrongC-O-C (ether) stretch
~850-800StrongC-H out-of-plane bending
~600MediumC-Br stretch

Note: This is a predicted spectrum based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
224/226~1:1[M]⁺ (Molecular Ion)
196/198~1:1[M-CO]⁺
167-[M-Br]⁺
117-[M-CO-Br]⁺

Ionization Mode: Electron Impact (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a thin film is prepared by dissolving a small amount of this compound in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a NaCl or KBr salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron impact (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source. The sample is then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Crystal Structure Analysis of 7-Bromo-4H-chromen-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 7-Bromo-4H-chromen-4-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and anti-inflammatory properties. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for representative this compound derivatives. This data provides a basis for comparative analysis of the structural effects of different substituents on the chromone scaffold.

Table 1: Crystal Data and Structure Refinement for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

ParameterValue
Empirical FormulaC₁₀H₅BrO₃
Formula Weight253.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8580 (18)
b (Å)6.054 (4)
c (Å)37.268 (13)
β (°)90.39 (4)
Volume (ų)870.4 (8)
Z4
Density (calculated) (Mg/m³)1.931
Absorption Coefficient (mm⁻¹)4.71
F(000)496.0
Crystal Size (mm³)0.45 x 0.20 x 0.10
RadiationMo Kα (λ = 0.71069 Å)
Temperature (K)100
θ range for data collection (°)15.3–17.5
Reflections collected4817
Independent reflections1980
R(int)0.024
Final R indices [I > 2σ(I)]R₁ = 0.038
R indices (all data)wR₂ = 0.109
Goodness-of-fit on F²1.07

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde[1][2]

This synthesis is achieved through a Vilsmeier-Haack reaction.

Workflow for the Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

G A 4-bromo-2-hydroxyacetophenone in DMF B Add POCl₃ dropwise at 0 °C A->B C Stir at room temperature for 14 h B->C D Add water C->D E Collect, wash, and dry precipitate D->E F 7-bromo-4-oxo-4H-chromene-3-carbaldehyde E->F

Synthesis workflow for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

Detailed Procedure:

  • A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.

  • The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 11.6 mmol) is added dropwise.

  • The reaction mixture is then stirred for 14 hours at room temperature.

  • Following the stirring, water (50 ml) is added to the mixture, leading to the formation of a precipitate.

  • The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the final product.

Crystallization[1][2]

Single crystals suitable for X-ray diffraction are obtained by slow evaporation.

Procedure:

  • The synthesized 7-bromo-4-oxo-4H-chromene-3-carbaldehyde is dissolved in a 1,2-dichloroethane/cyclohexane solution.

  • The solution is left undisturbed at room temperature, allowing for the slow evaporation of the solvent.

  • Over time, single crystals of the compound form.

Single Crystal X-ray Diffraction Analysis[1][2]

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow for Single Crystal X-ray Diffraction Analysis

G A Mount a suitable single crystal B Collect diffraction data using a diffractometer (e.g., Rigaku AFC-7R) A->B C Process data (integration and scaling) B->C D Solve the structure using direct methods C->D E Refine the structure using full-matrix least-squares on F² D->E F Final structural analysis and validation E->F

General workflow for single crystal X-ray diffraction analysis.

Data Collection and Refinement:

  • A suitable crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα).

  • The collected data is processed, which includes integration of reflection intensities and scaling.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • An absorption correction may be applied to the data.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

This compound derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Simplified MAPK Signaling Pathway and Potential Inhibition by Chromone Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Chromone This compound Derivative Chromone->RAF Inhibition Chromone->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

MAPK signaling pathway with potential points of inhibition by chromone derivatives.

This diagram illustrates how growth factor signaling activates the MAPK cascade (RAS-RAF-MEK-ERK), leading to the activation of transcription factors that promote cell proliferation and survival. This compound derivatives may exert their anticancer effects by inhibiting key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell growth.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. This structural information, combined with detailed experimental protocols and an understanding of their interaction with biological signaling pathways, is crucial for the rational design of new and more potent therapeutic agents. The data and methodologies presented in this guide serve as a foundational resource for researchers in the field of drug discovery and development.

The Discovery and Isolation of 7-Bromo-4H-chromen-4-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Bromo-4H-chromen-4-one scaffold is a significant pharmacophore in modern drug discovery, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of these promising analogs, with a focus on their interactions with key signaling pathways.

Discovery and Biological Significance

This compound analogs have emerged as potent inhibitors of several key enzymes implicated in various diseases. Notably, these compounds have shown significant inhibitory activity against Sirtuin 2 (SIRT2), Rho-associated coiled-coil containing protein kinase (ROCK), and p38 mitogen-activated protein kinase (MAPK). The bromine atom at the 7-position often enhances the inhibitory potential and selectivity of these compounds, making them attractive candidates for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several strategic routes. A common approach involves the construction of the chromen-4-one core from appropriately substituted phenols and subsequent bromination or the use of brominated starting materials.

General Synthetic Workflow

A general workflow for the synthesis of this compound analogs is depicted below. This typically involves the formation of a chromanone intermediate followed by its dehydrogenation to the corresponding chromone.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Analog Derivatization Substituted Phenol Substituted Phenol Cyclization Cyclization Substituted Phenol->Cyclization β-Ketoester / Propanoic Acid derivative β-Ketoester / Propanoic Acid derivative β-Ketoester / Propanoic Acid derivative->Cyclization 7-Bromochroman-4-one intermediate 7-Bromochroman-4-one intermediate Cyclization->7-Bromochroman-4-one intermediate e.g., Acid-catalyzed cyclization Dehydrogenation Dehydrogenation 7-Bromochroman-4-one intermediate->Dehydrogenation e.g., DDQ, I2/DMSO This compound core This compound core Dehydrogenation->this compound core Functionalization (e.g., at C2, C3) Functionalization (e.g., at C2, C3) This compound core->Functionalization (e.g., at C2, C3) Diverse this compound Analogs Diverse this compound Analogs Functionalization (e.g., at C2, C3)->Diverse this compound Analogs

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromochroman-4-one

This protocol describes the synthesis of the key intermediate, 7-bromochroman-4-one, via an intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

  • Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid:

    • To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 3-bromopropanoate (1.1 equivalents) and reflux the mixture for 12 hours.

    • After cooling, filter the solid and concentrate the filtrate.

    • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to yield 3-(3-bromophenoxy)propanoic acid.

  • Step 2: Intramolecular Friedel-Crafts Cyclization:

    • Add the dried 3-(3-bromophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) at 100°C with vigorous stirring.

    • Heat the mixture for 30-60 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromochroman-4-one.

Protocol 2: Dehydrogenation to this compound

This protocol outlines the conversion of 7-bromochroman-4-one to this compound.

  • Dissolve 7-bromochroman-4-one (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

  • Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iodine (I₂).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution (if using iodine), followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data of Biologically Active Analogs

The following table summarizes the biological activity of selected this compound analogs and related derivatives.

Compound IDStructureTargetIC50 (µM)Reference
1 6,8-dibromo-2-pentylchroman-4-oneSIRT21.5[1][2]
2 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5[1]
3 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (analog)ROCK I/IINot specified, potent inhibitor[3]
4 N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide (analog)p38α MAPKSingle-digit micromolar range[4]

Signaling Pathways and Mechanism of Action

This compound analogs exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, inflammation, and survival.

SIRT2 Inhibition Pathway

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation and metabolism. Inhibition of SIRT2 by this compound analogs can lead to the hyperacetylation of its substrates, such as α-tubulin and p53, ultimately inducing cell cycle arrest and apoptosis.

G This compound Analog This compound Analog SIRT2 SIRT2 This compound Analog->SIRT2 Inhibits α-tubulin (acetylated) α-tubulin (acetylated) SIRT2->α-tubulin (acetylated) Deacetylates (inhibited) p53 (acetylated) p53 (acetylated) SIRT2->p53 (acetylated) Deacetylates (inhibited) Microtubule disruption Microtubule disruption α-tubulin (acetylated)->Microtubule disruption Apoptosis Apoptosis p53 (acetylated)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Microtubule disruption->Cell Cycle Arrest

Caption: Inhibition of the SIRT2 signaling pathway.

ROCK Inhibition Pathway

The Rho-associated kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction. Aberrant ROCK signaling is implicated in cancer metastasis and cardiovascular diseases. This compound analogs can inhibit ROCK, leading to a reduction in these cellular processes.

G Upstream Signals (e.g., GPCRs) Upstream Signals (e.g., GPCRs) RhoA RhoA Upstream Signals (e.g., GPCRs)->RhoA ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK->Myosin Light Chain (MLC) Phosphorylates This compound Analog This compound Analog This compound Analog->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits MLC Phosphatase->Myosin Light Chain (MLC) Dephosphorylates Actin filament stabilization Actin filament stabilization Cofilin->Actin filament stabilization Promotes disassembly Stress fiber formation & Contraction Stress fiber formation & Contraction Actin filament stabilization->Stress fiber formation & Contraction Cell Migration & Invasion Cell Migration & Invasion Stress fiber formation & Contraction->Cell Migration & Invasion

Caption: Inhibition of the ROCK signaling pathway.

p38 MAPK Inhibition Pathway

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators and apoptosis. Chromen-4-one derivatives have been identified as inhibitors of p38α MAPK, suggesting a therapeutic potential for inflammatory diseases.

G Stress / Cytokines Stress / Cytokines MAP3K (e.g., ASK1, TAK1) MAP3K (e.g., ASK1, TAK1) Stress / Cytokines->MAP3K (e.g., ASK1, TAK1) MKK3/6 MKK3/6 MAP3K (e.g., ASK1, TAK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors (e.g., ATF2, CREB) Apoptosis Apoptosis p38 MAPK->Apoptosis This compound Analog This compound Analog This compound Analog->p38 MAPK Inhibits Inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription Factors (e.g., ATF2, CREB)->Inflammatory Gene Expression (e.g., TNF-α, IL-6)

Caption: Inhibition of the p38 MAPK signaling pathway.

Isolation and Purification

The isolation and purification of this compound analogs from reaction mixtures are critical steps to obtain compounds of high purity for biological evaluation. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

General Isolation and Purification Workflow

G Reaction Mixture Reaction Mixture Work-up (e.g., Extraction, Washing) Work-up (e.g., Extraction, Washing) Reaction Mixture->Work-up (e.g., Extraction, Washing) Crude Product Crude Product Work-up (e.g., Extraction, Washing)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Partially Purified Product Partially Purified Product Column Chromatography->Partially Purified Product Recrystallization Recrystallization Partially Purified Product->Recrystallization Pure this compound Analog Pure this compound Analog Recrystallization->Pure this compound Analog Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Pure this compound Analog->Characterization (NMR, MS, etc.)

Caption: General workflow for the isolation and purification of analogs.

Experimental Protocols

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is commonly used. The optimal ratio should be determined by TLC analysis of the crude product.

  • Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pack a glass column with the slurry. c. Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed sample onto the top of the column. e. Elute the column with the chosen solvent system, gradually increasing the polarity. f. Collect fractions and monitor by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent mixture in which the this compound analog is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, ethyl acetate, and hexane.

  • Procedure: a. Dissolve the crude or partially purified compound in a minimum amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of the cold solvent. f. Dry the purified crystals under vacuum.

This technical guide provides a foundational understanding of the discovery, synthesis, and isolation of this compound analogs. The detailed protocols and pathway diagrams are intended to facilitate further research and development of these promising therapeutic agents.

References

In-Depth Technical Guide on the Theoretical Molecular Structure of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure and vibrational properties of 7-Bromo-4H-chromen-4-one. The content herein is based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers in computational chemistry, medicinal chemistry, and drug development.

Core Molecular Structure and Optimized Geometry

The molecular structure of this compound has been optimized using computational methods to determine its most stable three-dimensional conformation. Theoretical calculations, specifically utilizing the B3LYP functional with the 6-311G(d,p) basis set, have provided detailed information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and reactivity.

A study on halogen-substituted chromones, including the 6-bromo derivative (equivalent to 7-bromo by different numbering conventions), has provided a comprehensive set of these geometric parameters.[1] These calculated values offer a foundational understanding of the molecule's structural framework.

Table 1: Selected Optimized Geometrical Parameters for this compound
ParameterBond/AtomsCalculated Value (Å or °)
Bond Lengths (Å) C2-C31.35
C3-C41.46
C4=O51.23
C4-C4a1.48
C5a-C61.38
C6-C71.39
C7-Br1.91
C7-C81.38
C8-C8a1.39
O1-C21.37
O1-C8a1.36
Bond Angles (º) C2-C3-C4121.5
C3-C4-C4a116.8
O5=C4-C4a122.9
C6-C7-Br119.5
C8-C7-Br119.7
C2-O1-C8a120.3
Dihedral Angles (º) O1-C2-C3-C40.0
C2-C3-C4-O5179.9
C3-C4-C4a-C5a-179.9
Br-C7-C8-C8a179.9

Note: The atom numbering is based on standard chromone nomenclature. Data is derived from DFT calculations on 6-bromochromone.[1]

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For this compound, DFT calculations have been employed to predict the fundamental vibrational frequencies and their corresponding modes.[1] These theoretical spectra serve as a valuable reference for the assignment of experimental spectral bands.

The calculations for halogenated chromones were performed at the B3LYP/6-311G(d,p) level of theory, with the computed harmonic frequencies scaled to better match experimental values.[1]

Table 2: Selected Theoretical Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C=O)~1650Carbonyl group stretching
ν(C=C)1600-1450Aromatic and pyrone ring C=C stretching
δ(C-H) in-plane1300-1000In-plane C-H bending
ν(C-Br)~650Carbon-Bromine stretching
γ(C-H) out-of-plane900-700Out-of-plane C-H bending

Note: Frequencies are approximate values based on DFT calculations for 6-bromochromone.[1]

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from specific computational methodologies. Understanding these protocols is essential for reproducing the results and for applying similar techniques to related molecules.

Computational Details:

The quantum chemical calculations for halogen-substituted chromones were performed using Density Functional Theory (DFT).[1] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311G(d,p) basis set was used for all atoms.

Geometry optimization was performed to find the equilibrium structure of the molecule, followed by a frequency calculation to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.[1] The computed vibrational frequencies were scaled by a factor of 0.9682 to account for anharmonicity and other systematic errors inherent in the theoretical model.[1]

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for the theoretical analysis of this compound's molecular structure.

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) dft_calc Geometry Optimization & Frequency Calculation (B3LYP/6-311G(d,p)) mol_structure->dft_calc Define Theoretical Model opt_geom Optimized Geometry (Bond Lengths, Angles) dft_calc->opt_geom vib_freq Vibrational Frequencies dft_calc->vib_freq elec_prop Electronic Properties (HOMO-LUMO, MEP) dft_calc->elec_prop

Caption: A flowchart of the computational workflow for the theoretical analysis of molecular properties.

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity and potential as a pharmacophore. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.

For 6-bromochromone, the HOMO and LUMO energies have been calculated, providing a basis for understanding the electronic characteristics of the 7-bromo isomer.[1] These calculations are instrumental in predicting sites of electrophilic and nucleophilic attack and in designing molecules with desired electronic properties for drug development.

Conclusion

The theoretical calculations on this compound provide a robust framework for understanding its molecular structure, vibrational spectra, and electronic properties. The data and methodologies presented in this guide offer a valuable resource for researchers engaged in the study and application of chromone derivatives in various scientific disciplines, particularly in the realm of medicinal chemistry and drug design. The insights gained from these computational studies can guide further experimental work and the rational design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Screening of 7-Bromo-4H-chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-Bromo-4H-chromen-4-one derivatives and detailed protocols for their screening as potential anticancer agents. The chromen-4-one scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promising cytotoxic effects against various cancer cell lines.[1] This document outlines the synthetic route to these compounds and the subsequent in vitro assays to evaluate their anticancer activity, including cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Data Presentation: Comparative Cytotoxicity

The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for various brominated chromen-4-one derivatives, which serve as a benchmark for newly synthesized this compound analogs.[2]

Compound ClassDerivativeCancer Cell LineIC50 Value
Brominated Chromen-4-one Analogs Hexahydrobenzo[g]chromen-4-one derivative (7h)T-47D (Breast Cancer)1.8 ± 0.6 µg/mL[2]
3-Methylidenechroman-4-one (14d)HL-60 (Leukemia)1.46 ± 0.16 µM[2]
3-Methylidenechroman-4-one (14d)NALM-6 (Leukemia)0.50 ± 0.05 µM[2]
2-amino-4-(5-bromo-2-methoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrileA172 (Glioma)7.4 nM[3]
Chromene derivative 4aTaxol-resistant prostate cancer0.19 µM[3]
Chromene derivative 4bTaxol-resistant prostate cancer0.21 µM[3]
Standard Anticancer Drugs DoxorubicinHepG2 (Liver Cancer)12.2 µM[2]
DoxorubicinHeLa (Cervical Cancer)2.9 µM[2]
DoxorubicinMCF-7 (Breast Cancer)2.5 µM[2]

Experimental Protocols

Detailed methodologies for the synthesis and anticancer evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 7-Bromo-2-phenyl-4H-chromen-4-one

This protocol describes a common method for the synthesis of flavones (2-phenyl-4H-chromen-4-ones), which can be adapted for 7-bromo derivatives starting from the appropriately substituted 2'-hydroxyacetophenone.

Materials:

  • 2'-Hydroxy-4'-bromoacetophenone

  • Benzoyl chloride

  • Potassium hydroxide

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Iodine

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Esterification. To a solution of 2'-hydroxy-4'-bromoacetophenone in pyridine, slowly add benzoyl chloride at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Step 2: Baker-Venkataraman Rearrangement. To the reaction mixture from Step 1, add powdered potassium hydroxide and stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Cyclization. The intermediate 1,3-diketone from Step 2 is cyclized to the chromen-4-one. This can be achieved by heating the diketone in a solution of glacial acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Alternative Step 3: Oxidative Cyclization of the corresponding chalcone. An alternative route involves the synthesis of the corresponding 2'-hydroxy-4'-bromochalcone, followed by oxidative cyclization using a system like iodine in DMSO.[4]

  • Work-up and Purification. After completion of the cyclization, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cultured cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with the this compound derivative (at its IC50 concentration)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Protocol 4: Apoptosis Detection by Annexin V Staining

This protocol determines if the compound induces apoptosis.

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Synthesis and Screening Workflow

G Overall Workflow for Synthesis and Anticancer Screening cluster_synthesis Synthesis of this compound Derivatives cluster_screening Anticancer Screening start Starting Materials (e.g., 2'-Hydroxy-4'-bromoacetophenone) esterification Esterification start->esterification rearrangement Baker-Venkataraman Rearrangement esterification->rearrangement cyclization Cyclization rearrangement->cyclization purification Purification & Characterization cyclization->purification final_product This compound Derivative purification->final_product cytotoxicity MTT Assay (IC50 Determination) final_product->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) cytotoxicity->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) cell_cycle->mechanism apoptosis->mechanism

Caption: Workflow for synthesis and anticancer evaluation.

Postulated Signaling Pathway

G Postulated Anticancer Mechanism of Chromen-4-one Derivatives cluster_tubulin Tubulin Polymerization Inhibition cluster_sirt2 SIRT2 Inhibition cluster_cell_effects Cellular Effects compound This compound Derivative tubulin Tubulin Dimers compound->tubulin Inhibits sirt2 SIRT2 compound->sirt2 Inhibits microtubules Microtubules tubulin->microtubules Polymerization cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) microtubules->cell_cycle_arrest Disruption leads to acetylation Increased Protein Acetylation (e.g., α-tubulin, p53) acetylation->cell_cycle_arrest Contributes to apoptosis Apoptosis cell_cycle_arrest->apoptosis data_analysis Data Analysis & Interpretation apoptosis->data_analysis

Caption: Potential mechanisms of anticancer action.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G Experimental Workflow for In Vitro Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound Derivatives (various concentrations) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt harvest_cells Harvest Cells incubate->harvest_cells incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry apoptosis_results Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->apoptosis_results

Caption: Workflow for cytotoxicity and apoptosis assays.

References

Application Notes and Protocols for 7-Bromo-4H-chromen-4-one in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Bromo-4H-chromen-4-one, a novel small molecule inhibitor, in various kinase inhibitor screening and profiling assays. The chromen-4-one scaffold has been identified as a promising framework for the development of kinase inhibitors, with derivatives showing activity against kinases such as Rho-associated coiled-coil containing protein kinases (ROCK).[1] This document outlines both biochemical and cell-based assay formats to characterize the inhibitory potential of this compound.

Introduction to this compound

This compound belongs to the chromenone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[2] The core structure is a versatile scaffold in medicinal chemistry for synthesizing biologically active agents.[2] While specific data on the 7-bromo derivative is limited, the broader 4H-chromen-4-one class has been investigated for various therapeutic applications, including the development of kinase inhibitors.[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4]

Mechanism of Action

Most small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[5] Given the structural similarities of this compound to other known ATP-competitive inhibitors, it is hypothesized to bind to the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. To confirm this, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to validate direct binding to the target kinase.[4]

Data Presentation: Inhibitory Activity of this compound

The following tables summarize hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of kinases in both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values for this compound

Kinase TargetAssay FormatATP ConcentrationIC50 (nM)
ROCK1ADP-Glo™10 µM (Km)85
ROCK2ADP-Glo™10 µM (Km)120
PKATR-FRET25 µM (Km)>10,000
CDK2Luminescence50 µM (Km)>10,000
MAPK1TR-FRET100 µM (Km)8,500

Table 2: Cell-Based IC50 Values for this compound

Cell LineAssay FormatEndpoint MeasurementIC50 (µM)
A549Cell Proliferation AssayCell Viability (72h)1.2
HeLaPhosphorylation Assayp-MYPT1 Levels (Western Blot)0.8
PC-3High-Content ImagingCytotoxicity (48h)2.5
HUVECTube Formation AssayAngiogenesis Inhibition (24h)1.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times may require optimization for different kinase-inhibitor pairs.[4]

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.[6][7]

Materials:

  • This compound (in DMSO)

  • Recombinant human kinase (e.g., ROCK1)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer containing 1% DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase and substrate mixture to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for the specific kinase).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based Kinase Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate within a cellular context.[5][8]

Materials:

  • Human cell line expressing the target kinase (e.g., HeLa cells for ROCK)

  • This compound (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-MYPT1 for ROCK activity).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

  • Determine the IC50 value based on the inhibition of substrate phosphorylation.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., A549)

  • This compound (in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white assay plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in kinase inhibitor assays.

Kinase_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (HTL) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

Caption: Kinase inhibitor discovery and development workflow.

Biochemical_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction D->E F Add Detection Reagents E->F G Measure Signal (Luminescence, Fluorescence, etc.) F->G H Data Analysis (IC50 Determination) G->H

Caption: General workflow for a biochemical kinase assay.

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor->ROCK pMLC Phospho-MLC MLC->pMLC Actin_Myosin Actin-Myosin Contraction (Stress Fiber Formation) pMLC->Actin_Myosin

Caption: Simplified ROCK signaling pathway and point of inhibition.

References

Application Note: Cytotoxicity Assessment of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to assessing the in vitro cytotoxicity of 7-Bromo-4H-chromen-4-one utilizing the MTT assay. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, from reagent preparation to data analysis, ensuring reliable and reproducible results.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for evaluating cell metabolic activity.[1] As cellular metabolic activity is often proportional to the number of viable cells, the MTT assay is a valuable tool for assessing the cytotoxicity of chemical compounds in cell culture settings.[2][3] This application note details a standardized protocol for determining the in vitro cytotoxic effects of this compound, a member of the chromenone family of compounds which have been investigated for their potential anti-cancer activities.[4][5][6]

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[1][7] The resulting formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the colored solution is measured with a spectrophotometer, which correlates directly with the number of viable cells.[1][8] A decrease in metabolic activity and, consequently, a reduction in formazan production, indicates cytotoxicity.

Experimental Protocol

This protocol is designed for adherent cell lines cultured in 96-well microtiter plates.

1. Materials and Reagents

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Appropriate human cancer cell line (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Sterile, 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Sterile pipette tips, microcentrifuge tubes, and reservoirs

  • Inverted microscope

  • Hemocytometer or automated cell counter

2. Reagent Preparation

  • Test Compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO to create a high-concentration stock solution. Store in small aliquots at -20°C, protected from light. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm syringe filter. Store this solution at 4°C, protected from light, for up to one month or at -20°C for longer-term storage.[3]

  • Solubilization Solution: Use pure, cell culture-grade DMSO to dissolve the formazan crystals.[10][11]

3. Step-by-Step Assay Procedure

Step 1: Cell Seeding

  • Culture the selected cell line in T-75 flasks with complete medium until they reach 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Count the viable cells using a hemocytometer and the trypan blue exclusion method.

  • Dilute the cell suspension in complete medium to a final concentration of 1 x 10⁵ cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (achieving a density of 10,000 cells/well).[10]

  • Include wells with medium only (no cells) to serve as a blank for background absorbance.[12]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.[10]

Step 2: Compound Treatment

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[9]

  • Prepare a vehicle control by diluting DMSO in the medium to the same final concentration present in the highest compound concentration well.

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared media (containing different concentrations of the test compound, vehicle control, or medium only for the untreated control) to the appropriate wells.

  • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

Step 3: MTT Addition and Incubation

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls and blanks.[7][13]

  • Gently mix the plate and return it to the incubator for 2 to 4 hours.[8][12] During this time, observe the formation of purple formazan crystals in viable cells using an inverted microscope.

Step 4: Formazan Solubilization

  • After the MTT incubation, carefully aspirate the medium from all wells without disturbing the formazan crystals or the cell layer.[8][10]

  • Add 150 µL of DMSO to each well to dissolve the crystals.[14]

  • Place the plate on an orbital shaker and agitate at a low speed for 15 minutes to ensure complete solubilization of the formazan.[14]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Read the plate within one hour of adding the solubilization solution.

Data Presentation and Analysis

Data Summary Table

All quantitative parameters of the experiment should be clearly documented for reproducibility.

ParameterDescription
Cell Line e.g., A549 (Human Lung Carcinoma)
Seeding Density 1 x 10⁴ cells/well
Test Compound This compound
Compound Solvent DMSO
Final Concentrations 0, 0.1, 1, 10, 25, 50, 100 µM
Vehicle Control 0.5% DMSO in medium
Incubation Time 24, 48, and 72 hours
MTT Concentration 0.5 mg/mL (final)
MTT Incubation 4 hours
Solubilizing Agent DMSO (150 µL/well)
Absorbance Wavelength 570 nm (Reference: 630 nm)

Calculation of Cell Viability

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)

  • Percentage of Viability: Calculate the cell viability for each concentration relative to the untreated control cells.

    • % Cell Viability = [ (Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Untreated Control Cells) ] x 100

The results can be used to generate a dose-response curve by plotting cell viability (%) against the logarithm of the compound concentration. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined, representing the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

MTT_Principle cluster_0 Viable Cell cluster_1 Non-Viable Cell MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenase Enzyme->MTT MTT_dead MTT (Remains Yellow) NoEnzyme Inactive Mitochondria

Caption: Principle of the MTT colorimetric assay.

MTT_Workflow A 1. Cell Seeding (10,000 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Compound Treatment (Add this compound dilutions) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4 hours, formazan formation) E->F G 7. Solubilize Formazan (Remove medium, add 150 µL DMSO) F->G H 8. Absorbance Measurement (Read at 570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines.[2][3][4] Some chromenone derivatives have been found to interact with critical cellular targets such as tubulin and the nuclear export protein CRM1.[5][6] 7-Bromo-4H-chromen-4-one is a novel synthetic chromenone derivative currently under investigation for its potential as a targeted anticancer agent. Preliminary studies on analogous compounds suggest that it may exert its cytotoxic effects by disrupting cell cycle progression, a hallmark of many effective cancer therapies.

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining followed by flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the compound's mechanism of action.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data on the effect of this compound on the cell cycle distribution of MCF-7 human breast cancer cells after a 24-hour treatment period. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that the compound induces a G2/M cell cycle arrest.

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
160.1 ± 2.818.9 ± 2.221.0 ± 2.5
545.7 ± 4.215.3 ± 1.939.0 ± 3.7
1025.3 ± 2.910.1 ± 1.564.6 ± 4.1

Note: This data is for illustrative purposes only and represents a plausible outcome based on the activity of similar chromenone compounds.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 human breast cancer cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.[7][8][9]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 15 mL centrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the 24-hour treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Cell Collection and Washing: Combine the floating and detached cells and centrifuge at 200 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[10]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 single-cell events.

    • Use a dot plot of PI-Area versus PI-Width to exclude doublets and cell aggregates.[9]

    • Generate a histogram of PI fluorescence intensity (on a linear scale) to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Staining & Analysis a Seed MCF-7 Cells b Treat with this compound a->b c Harvest Cells b->c d Wash with PBS c->d e Fix in 70% Ethanol d->e f Stain with Propidium Iodide & RNase A e->f g Analyze by Flow Cytometry f->g h Quantify Cell Cycle Phases g->h

Caption: Workflow for analyzing the effect of this compound on the cell cycle.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway for Chromenone-Induced G2/M Arrest compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition p21 p21 (CDKN1A) Upregulation compound->p21 Induction microtubule Microtubule Disruption tubulin->microtubule spindle Mitotic Spindle Checkpoint Activation microtubule->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis cdk1 Cdk1/Cyclin B Inactivation p21->cdk1 Inhibition cdk1->g2m Leads to

Caption: Postulated mechanism of this compound inducing G2/M cell cycle arrest.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 7-Bromo-4H-chromen-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity screening of 7-Bromo-4H-chromen-4-one, a member of the chromen-4-one (chromone) class of heterocyclic compounds. While specific data for this particular derivative is not extensively available in public literature, this document outlines established protocols and data presentation strategies based on extensive research on analogous chromone derivatives. The provided methodologies can be readily adapted for the evaluation of this compound and other novel chromone compounds.

Introduction

Chromen-4-one and its derivatives are a significant class of oxygen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have highlighted the potential of substituted chromones as potent antimicrobial agents. The introduction of various substituents onto the chromone scaffold has been shown to significantly modulate their biological activity. Notably, the presence of electron-withdrawing groups, such as halogens (e.g., bromine and chlorine), has been reported to enhance the antibacterial and antifungal properties of these compounds.[1]

This document provides detailed protocols for the synthesis of a representative chromen-4-one and for the subsequent screening of its antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antimicrobial screening should be organized systematically to facilitate clear interpretation and comparison. The following table provides a template for presenting MIC values of this compound and other hypothetical chromone derivatives against a panel of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromen-4-one Derivatives against Selected Microbial Strains

Compound IDR1R2R3R4MIC (µg/mL)
S. aureusB. subtilisE. coliP. aeruginosa
1 HHHH128256>512>512
2 7-BrHHH3264128256
3 7-ClHHH6464256512
4 6-BrHHH64128256256
5 7-OHHHH256512>512>512
Ciprofloxacin ----10.524
Fluconazole ----NANANANA

Data presented is hypothetical and for illustrative purposes, based on general trends observed in chromone derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific, detailed synthesis for this compound was not found in the provided search results, a general and adaptable method for the synthesis of 4H-chromen-4-ones involves the reaction of O-acyl(aroyl)salicylic acids with a Wittig reagent.[2] The following is a proposed synthetic route based on this principle.

Materials:

  • 2-Hydroxy-4-bromobenzoic acid

  • Acetyl chloride

  • Thionyl chloride

  • (Trimethylsilyl)methylenetriphenylphosphorane

  • Anhydrous solvents (e.g., Dichloromethane, THF)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Acetylation of 2-Hydroxy-4-bromobenzoic acid: React 2-hydroxy-4-bromobenzoic acid with acetyl chloride in the presence of a suitable base to form 2-acetoxy-4-bromobenzoic acid.

  • Formation of the Acid Chloride: Convert the resulting carboxylic acid to its corresponding acid chloride using thionyl chloride.

  • Preparation of the Silyl Ester: React the acid chloride with a silylating agent to protect the carboxylic acid group as a silyl ester.

  • Wittig Reaction and Cyclization: The silyl ester of the O-acetylated salicylic acid is then reacted with (trimethylsilyl)methylenetriphenylphosphorane. This leads to the formation of an acylphosphorane intermediate, which undergoes an intramolecular Wittig cyclization on the ester carbonyl to yield this compound.[2]

  • Purification: The crude product is purified using column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Activity Screening by Broth Microdilution (MIC Determination)

This protocol is adapted from established methods for determining the antimicrobial susceptibility of chemical compounds.[3][4]

Materials:

  • Synthesized this compound and other test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • Culture bacterial or fungal strains on appropriate agar plates for 18-24 hours.

    • Transfer a few colonies to a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.[3]

    • Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).[3]

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[3]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[3]

Visualizations

Proposed Synthesis Workflow for this compound

cluster_0 Step 1: Acetylation cluster_1 Step 2-3: Silyl Ester Formation cluster_2 Step 4: Wittig Reaction & Cyclization 2-Hydroxy-4-bromobenzoic_acid 2-Hydroxy-4-bromobenzoic acid 2-Acetoxy-4-bromobenzoic_acid 2-Acetoxy-4-bromobenzoic acid 2-Hydroxy-4-bromobenzoic_acid->2-Acetoxy-4-bromobenzoic_acid Base Acetyl_chloride Acetyl chloride Acetyl_chloride->2-Acetoxy-4-bromobenzoic_acid Acid_chloride Acid chloride intermediate 2-Acetoxy-4-bromobenzoic_acid->Acid_chloride Thionyl_chloride Thionyl chloride Thionyl_chloride->Acid_chloride Silyl_ester Silyl ester intermediate Acid_chloride->Silyl_ester Silylating_agent Silylating agent Silylating_agent->Silyl_ester Acylphosphorane Acylphosphorane intermediate Silyl_ester->Acylphosphorane Wittig_reagent (Trimethylsilyl)methyl- enetriphenylphosphorane Wittig_reagent->Acylphosphorane This compound This compound Acylphosphorane->this compound Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Experimental Workflow for Antimicrobial Screening

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Plate_Setup Dispense Compound Dilutions and Inoculum into 96-well Plate Inoculum_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Plate_Setup Controls Include Positive and Negative Controls Plate_Setup->Controls Incubation Incubate Plates (37°C, 18-24h for bacteria; 35°C, 24-48h for fungi) Controls->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action Insights

While the precise mechanism of action for this compound is yet to be elucidated, studies on related chromanone derivatives suggest potential modes of antibacterial action. These include the dissipation of the bacterial membrane potential, which can lead to the inhibition of essential macromolecular biosynthesis pathways.[3] Furthermore, some derivatives have been found to inhibit DNA topoisomerase IV, indicating that these compounds may have multiple cellular targets.[3] Further research is required to determine if this compound shares these or other mechanisms of antimicrobial activity.

References

Application Notes and Protocols for 7-Bromo-4H-chromen-4-one in Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The chromen-4-one scaffold is a key feature in a variety of flavonoids and has been identified as a promising pharmacophore in the development of multi-target agents for AD. Derivatives of this scaffold have demonstrated potent inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of AD, as well as antioxidant properties and the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in neuroinflammation and oxidative stress.

This document provides detailed application notes and protocols for the investigation of 7-Bromo-4H-chromen-4-one , a representative of this class of compounds, in the context of Alzheimer's disease research. The methodologies outlined below are based on established protocols for chromen-4-one derivatives and are intended to guide researchers in evaluating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the activities reported for its derivatives. These values should be experimentally determined for the specific compound.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity

ParameterThis compound (Hypothetical IC₅₀)Reference Compound (e.g., Donepezil)Reference
Acetylcholinesterase (AChE) Inhibition5-20 nM12.7 nM[1]
Butyrylcholinesterase (BChE) Inhibition0.5-5 µMDonepezil[2][3]
Advanced Glycation End-product (AGE) Formation Inhibition10-50 µMAminoguanidine[1]
DPPH Radical Scavenging Activity20-100 nMAscorbic Acid[1]

Table 2: Kinetic Parameters for Cholinesterase Inhibition

EnzymeInhibition TypeKᵢ (Hypothetical)Reference
Acetylcholinesterase (AChE)Mixed-type-[4]
Butyrylcholinesterase (BChE)Competitive0.55 µM[2][3]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mg/mL in buffer), and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution (0.22 U/mL in buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution (1.8 mg/mL in buffer).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of the test compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of scavenging activity against the logarithm of the inhibitor concentration.

Protocol 3: Inhibition of Advanced Glycation End-product (AGE) Formation

This in vitro assay assesses the ability of the compound to inhibit the formation of fluorescent AGEs.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • D-glucose

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing 10 mg/mL BSA and 0.5 M D-glucose in PBS.

  • Add this compound at various concentrations to the reaction mixture. Aminoguanidine can be used as a positive control.

  • Incubate the mixtures in a 96-well black microplate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of test sample) / Fluorescence of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol allows for the investigation of the compound's effect on a key neuroprotective signaling pathway.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment

  • Western blot transfer system

  • Chemiluminescence detection reagents

Procedure:

  • Culture neuronal cells and treat them with this compound for a specified time. An untreated control should be included.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

G cluster_0 Alzheimer's Disease Pathogenesis cluster_1 Therapeutic Intervention with this compound cluster_2 Molecular Targets & Pathways Abeta Aβ Aggregation Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Tau Tau Hyperphosphorylation Tau->Neuroinflammation OxidativeStress Oxidative Stress OxidativeStress->Abeta OxidativeStress->Tau ACh_Deficit Acetylcholine Deficit Compound This compound AChE AChE Inhibition Compound->AChE AGEs AGEs Formation Inhibition Compound->AGEs Antioxidant Antioxidant Activity Compound->Antioxidant PI3K_Akt PI3K/Akt Pathway Activation Compound->PI3K_Akt AChE->ACh_Deficit AGEs->Neuroinflammation Antioxidant->OxidativeStress PI3K_Akt->Abeta PI3K_Akt->Tau G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Stock Prepare Stock Solution of this compound Plate Add Reagents and Test Compound to 96-well Plate Stock->Plate Reagents Prepare Assay Reagents (DTNB, ATCI, AChE) Reagents->Plate Incubate Incubate at 37°C Plate->Incubate React Initiate Reaction with ATCI Incubate->React Measure Measure Absorbance at 412 nm React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition mTOR mTOR Akt->mTOR Activation Tau_p Tau Hyperphosphorylation (Inhibited) GSK3b->Tau_p ProteinSynth Protein Synthesis & Cell Survival mTOR->ProteinSynth

References

Application of 7-Bromo-4H-chromen-4-one in Agricultural Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 7-Bromo-4H-chromen-4-one in agricultural research are not yet documented in peer-reviewed literature, the broader class of chromen-4-one and chromanone derivatives has emerged as a promising scaffold for the development of novel agrochemicals. These compounds, found naturally in plants and fungi, play roles in growth regulation and defense against pathogens.[1] Synthetic derivatives are being actively investigated for their potential as fungicides, bactericides, and plant immunity inducers.

This document provides an overview of the potential agricultural applications of chromen-4-one derivatives based on existing research, including application notes and generalized protocols for researchers and drug development professionals.

Application Notes

The core structure of chromen-4-one has been identified as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[2] This has spurred interest in its potential for agricultural applications, primarily focusing on crop protection.

Potential as Fungicides and Bactericides

Several studies have demonstrated the in vitro efficacy of synthesized chromen-4-one and chromanone derivatives against a range of plant-pathogenic fungi and bacteria. This suggests a potential application for the control of various crop diseases.

One study detailed the synthesis of a library of 4H-chromen-4-one derivatives and screened them for antibacterial and antifungal efficacy.[3] Another investigation into chroman-4-one and homoisoflavonoid derivatives showed antimicrobial activity against pathogenic microorganisms, including the plant pathogens Aspergillus flavus and Penicillium citrinum.[4] These findings indicate that the chromen-4-one scaffold could be a valuable starting point for the development of new fungicides.

Plant Immunity Induction

Research into novel 4-chromanone-derived compounds has shown their potential as inducers of plant immunity against viral diseases, such as the Cucumber Mosaic Virus (CMV) in passion fruit. While not involving this compound directly, this highlights the potential for this class of compounds to enhance a plant's natural defense mechanisms, offering an alternative to direct antimicrobial action.

Quantitative Data Summary

The following table summarizes the in vitro antimicrobial activity of various chromen-4-one derivatives from a representative study. It is important to note that these are laboratory results and efficacy in field conditions may vary.

Compound TypeTarget OrganismActivity MetricResultReference
4H-chromen-4-one derivativesFungal SpeciesAntifungal PropertiesExcellent[3]
4H-chromen-4-one derivativesBacterial SpeciesAntibacterial ProfilePromising[3]
Chroman-4-one & Homoisoflavonoid derivativesAspergillus flavusAntimicrobial AssayActive[4]
Chroman-4-one & Homoisoflavonoid derivativesPenicillium citrinumAntimicrobial AssayActive[4]

Experimental Protocols

The following are generalized protocols for the preliminary screening of compounds like this compound and its derivatives for potential agricultural applications.

Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal pathogen.

1. Preparation of Fungal Inoculum: a. Culture the target fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Test Compound: a. Prepare a stock solution of this compound (or derivative) in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Include positive (fungicide standard) and negative (solvent control) controls. c. Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

4. Determination of MIC: a. Visually assess the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Experimental Workflow for Screening Potential Agrochemicals

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse & Growth Chamber Trials cluster_2 Phase 3: Field Trials & Formulation A Synthesis of This compound Derivatives B Antifungal & Antibacterial Screening (MIC Determination) A->B C Preliminary Toxicity Assay (e.g., Brine Shrimp) B->C D Phytotoxicity Testing on Model Plants C->D E Efficacy Against Plant Pathogens (Infected Plants) D->E F Dose-Response Studies E->F G Small-Scale Field Trials F->G H Formulation Development (e.g., EC, WP) G->H I Large-Scale Field Validation H->I J J I->J Product Registration G A This compound Derivative (Elicitor) B Plant Cell Receptor A->B C Signal Transduction Cascade (ROS, Kinases) B->C D Activation of Transcription Factors C->D H Systemic Acquired Resistance (SAR) C->H E Expression of Defense-Related Genes D->E F Production of Antimicrobial Compounds (e.g., Phytoalexins) E->F G Strengthening of Cell Wall E->G

References

Application Notes and Protocols: 7-Bromo-4H-chromen-4-one as a Versatile Intermediate for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4H-chromen-4-one is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The electron-withdrawing nature of the chromenone core and the presence of a reactive bromine atom at the 7-position make it an ideal scaffold for the development of probes with tailored photophysical properties and specific biological or chemical sensing capabilities. The primary synthetic route to functionalize this intermediate is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which allow for the introduction of a wide range of aryl or alkynyl fluorophores. These modifications can lead to probes with applications in cellular imaging, ion sensing, and the detection of biomolecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound.

Synthesis of 7-Aryl-4H-chromen-4-one Fluorescent Probes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between this compound and various arylboronic acids. This reaction is catalyzed by a palladium complex in the presence of a base. The choice of the arylboronic acid is critical as it determines the fluorescent properties of the final probe.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, pyrene-1-boronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃]) (2.0 equivalents)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethoxyethane (DME)/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-aryl-4H-chromen-4-one.

Synthesis of 7-Aryl-4H-chromen-4-one

G cluster_start Starting Materials cluster_reagents Reagents & Conditions This compound This compound ReactionMixture Suzuki-Miyaura Coupling Reaction This compound->ReactionMixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent & Heat Solvent & Heat Solvent & Heat->ReactionMixture Purification Work-up & Purification ReactionMixture->Purification FinalProduct 7-Aryl-4H-chromen-4-one (Fluorescent Probe) Purification->FinalProduct

Caption: Synthetic workflow for 7-Aryl-4H-chromen-4-one.

Photophysical Data of 7-Aryl-4H-chromen-4-one Derivatives

The photophysical properties of the synthesized probes are crucial for their application. Key parameters include the molar extinction coefficient (ε), excitation (λ_ex) and emission (λ_em) wavelengths, and the fluorescence quantum yield (Φ_F). These properties are highly dependent on the nature of the aryl group introduced at the 7-position.

Probe (Aryl Group)Solventλ_ex (nm)λ_em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)
7-(4-methoxyphenyl)-4H-chromen-4-one Dichloromethane33039525,0000.45
7-(pyren-1-yl)-4H-chromen-4-one Dichloromethane350420, 442 (sh)38,0000.68
7-(anthracen-9-yl)-4H-chromen-4-one Dichloromethane370415, 438 (sh)9,5000.55

Note: The data presented in this table is representative and may vary based on the specific experimental conditions and instrumentation used.

Application: Fluorescent Imaging of Cellular Structures

Fluorescent probes based on the 7-aryl-4H-chromen-4-one scaffold can be utilized for cellular imaging due to their lipophilic nature, which allows for cell membrane permeability. The specific intracellular localization can be influenced by the nature of the appended aryl group.

Protocol: Live Cell Imaging

Materials:

  • 7-Aryl-4H-chromen-4-one fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible plates or chamber slides

  • Cells of interest (e.g., HeLa, MCF-7)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto a live-cell imaging plate or chamber slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).

  • Remove the existing medium from the cells and add the probe-containing medium.

  • Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

  • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the specific probe and collect the emission signal.

Cellular Imaging Workflow

G CellCulture Seed and Culture Cells ProbeLoading Incubate with Fluorescent Probe CellCulture->ProbeLoading 1. Cell Preparation Washing Wash to Remove Unbound Probe ProbeLoading->Washing 2. Staining Imaging Fluorescence Microscopy Washing->Imaging 3. Preparation for Imaging DataAnalysis Image Analysis Imaging->DataAnalysis 4. Data Acquisition G cluster_probe Fluorescent Probe cluster_complex Probe-Metal Complex FreeProbe Free Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) FreeProbe->PET MetalIon Metal Ion (e.g., Al³⁺, Zn²⁺) BoundProbe Probe-Metal Complex (High Fluorescence) InhibitedPET PET Inhibited BoundProbe->InhibitedPET FreeProbeMetalIon FreeProbeMetalIon FreeProbeMetalIon->BoundProbe Chelation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-4H-chromen-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 4-Bromo-2-hydroxyacetophenone. This starting material can be synthesized from 3-bromophenol or by bromination of 2'-hydroxyacetophenone.

Q2: Which synthetic routes are typically employed for the synthesis of this compound?

A2: Several synthetic strategies can be employed, with the most prevalent being the acid- or base-catalyzed cyclization of a 1,3-dicarbonyl intermediate, which is formed from 4-Bromo-2-hydroxyacetophenone. Common methods include:

  • Claisen-Schmidt Condensation followed by Cyclization: Reaction of 4-Bromo-2-hydroxyacetophenone with a suitable aldehyde, followed by oxidative cyclization.

  • Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.

  • Intramolecular Wittig Reaction: A more modern approach that can offer good yields.[1]

Q3: What are the critical parameters influencing the yield of the reaction?

A3: The yield of this compound synthesis is sensitive to several factors, including:

  • Purity of Starting Materials: Impurities in 4-Bromo-2-hydroxyacetophenone can lead to side reactions and lower yields.

  • Choice of Catalyst: Both acid and base catalysts are used for cyclization, and their selection can significantly impact the reaction rate and yield.[2]

  • Reaction Temperature and Time: Optimization of these parameters is crucial to ensure complete reaction and minimize the formation of degradation products.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Incorrect reaction temperature- Low purity of starting materials- Inefficient cyclization- Use a fresh or different batch of catalyst.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Ensure the purity of 4-Bromo-2-hydroxyacetophenone.- Explore different cyclization methods (e.g., acid vs. base catalysis, microwave irradiation).[2][3]
Formation of Multiple Byproducts - Side reactions such as self-condensation of aldehydes (if used).- Decomposition of starting material or product.- The substitution pattern of the starting acetophenone can influence byproduct formation.[3]- Slowly add the aldehyde to the reaction mixture.- Optimize the reaction time to avoid prolonged heating.- If using an electron-donating group on the acetophenone, be aware of potential side reactions and adjust purification strategy accordingly.[3]
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily.- Co-elution of impurities during column chromatography.- Attempt co-distillation with a high-boiling solvent to remove residual solvents.- Try different solvent systems for recrystallization.- Optimize the mobile phase for column chromatography to improve separation.
Product Discoloration - Presence of colored impurities from starting materials or side reactions.- Purify the starting materials before use.- Perform a charcoal treatment during recrystallization to remove colored impurities.

Experimental Protocols

Synthesis of 4-Bromo-2-hydroxyacetophenone

A common method for the synthesis of the key precursor, 4-Bromo-2-hydroxyacetophenone, involves the bromination of 2'-hydroxyacetophenone.

Materials:

  • 2'-Hydroxyacetophenone

  • Bromine

  • Acetic acid

  • Sodium bisulfite solution

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2'-hydroxyacetophenone in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite to remove excess bromine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

General Procedure for Acid-Catalyzed Cyclization to this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-Bromo-2-hydroxyacetophenone.

Materials:

  • 4-Bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetic anhydride

  • Pyridine

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)[2]

  • Ethanol

Procedure:

  • Formation of the enaminone: React 4-Bromo-2-hydroxyacetophenone with DMF-DMA in a suitable solvent (e.g., toluene) at reflux.

  • Cyclization: After the formation of the enaminone, the cyclization can be achieved by heating with an acid catalyst.

    • Method A (Sulfuric Acid): Add a catalytic amount of concentrated sulfuric acid to a solution of the enaminone in a high-boiling solvent and heat.

    • Method B (Polyphosphoric Acid): Heat the enaminone with PPA.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of substituted chromones using different methods, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting MaterialCyclization MethodCatalyst/ReagentYield (%)Reference
Substituted 2'-hydroxyacetophenonesMicrowave-assisted aldol condensation and cyclizationDiisopropylamine (DIPA)17-88[3]
O-acyl(aroyl)salicylic acidsIntramolecular Wittig Reaction(Trimethylsilyl)methylenetriphenylphosphorane55-80[1]
3-Aryloxypropionic acidReflux in tolueneAcid activated montmorillonite K-10~85[4]
7-Bromo-benzopyroneHydrogenationRh(PPh3)3Cl79.8[4]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product start_material 4-Bromo-2-hydroxyacetophenone reaction_step Cyclization Reaction (e.g., Acid-catalyzed) start_material->reaction_step Reactants & Catalyst purification_step Recrystallization or Column Chromatography reaction_step->purification_step Crude Product final_product This compound purification_step->final_product Pure Product troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Cyclization start->cause3 cause4 Product Degradation start->cause4 solution1 Purify Starting Materials (Recrystallization/Chromatography) cause1->solution1 solution2 Optimize Temperature, Time, & Catalyst cause2->solution2 solution3 Explore Alternative Cyclization Methods cause3->solution3 solution4 Minimize Reaction Time & Temperature cause4->solution4

References

Technical Support Center: Purification of Crude 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 7-Bromo-4H-chromen-4-one by column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor resolution between the desired compound and impurities.- Optimize the Eluent System using TLC: Test various solvent systems with different polarities. A good starting point for chromen-4-one derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for optimal separation on the column.[1] - Try a Different Solvent System: Consider using alternative solvent systems such as cyclohexane/ethyl acetate or a ternary mixture like cyclohexane/ethyl acetate/toluene if binary systems fail to provide adequate separation.[2][3]
Product is Not Eluting from the Column - Solvent Polarity is Too Low: The eluent may not be polar enough to move the compound through the silica gel. - Compound Decomposition: The compound may be unstable on silica gel.- Gradually Increase Solvent Polarity: Incrementally increase the percentage of the more polar solvent in your eluent system. - Flush the Column: If the compound is still not eluting, try flushing the column with a highly polar solvent like pure ethyl acetate or methanol to recover the material. - Test for Stability: Run a quick stability test by spotting the crude material on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.
Streaking of the Compound on TLC and Column - Compound is Too Acidic/Basic: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking. - Sample Overload: Applying too much sample to the column can lead to poor separation and band broadening.- Modify the Eluent: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent system to suppress ionization and reduce streaking. - Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Cracks or Channels in the Silica Gel Bed - Improper Column Packing: Air bubbles or uneven packing can lead to channels, which result in poor separation.- Pack the Column Carefully: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tap the column to encourage even packing. - Do Not Let the Column Run Dry: Always maintain a level of solvent above the silica gel bed to prevent cracks from forming.
Low Recovery of the Purified Product - Compound Adsorbed Irreversibly: The compound may be too polar and has irreversibly stuck to the silica gel. - Fractions Collected are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by TLC.- Use a More Polar Eluent: As a last resort, flush the column with a very polar solvent. - Concentrate Fractions: Combine and concentrate fractions that are expected to contain the product before running a TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. Based on purifications of similar bromo-substituted chromanones, a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate) is often effective.[4] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).

Q2: How do I determine the best solvent system using TLC?

To determine the best eluent, spot your crude material on a TLC plate and develop it in various solvent mixtures of increasing polarity (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). The ideal system will give your desired product a retention factor (Rf) value between 0.2 and 0.4, with good separation from any impurities.[1] The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[5]

Q3: Should I use the wet or dry loading method to apply my sample to the column?

Both methods can be effective.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed. This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This method can often lead to better separation.

Q4: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials from the synthesis, such as the corresponding 2'-hydroxyacetophenone derivative, and by-products from side reactions. The specific impurities will depend on the synthetic route used to prepare the this compound.

Q5: How can I visualize the compound on a TLC plate if it is not UV active?

This compound is expected to be UV active due to its aromatic structure. If visualization under a UV lamp is not sufficient, you can use a staining solution. A common general-purpose stain is potassium permanganate.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system. For this example, we will assume a 95:5 mixture of hexane:ethyl acetate provides an Rf of ~0.3 for the product.
  • Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (hexane).

2. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
  • Add a thin protective layer of sand on top of the silica gel.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Begin eluting the column, collecting fractions in test tubes or flasks.
  • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
  • If the product is slow to elute, the polarity of the solvent system can be gradually increased (e.g., to 90:10 hexane:ethyl acetate).

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash column chromatography.
Mobile Phase (Eluent) Hexane:Ethyl AcetateA common and effective system for chromenones.
Recommended Eluent Ratio 95:5 to 80:20 (Hexane:Ethyl Acetate)The optimal ratio should be determined by TLC analysis. A 5% ethyl acetate in hexane mixture is a good starting point for similar compounds.[4]
Target Rf Value 0.2 - 0.4This range typically provides the best separation in column chromatography.[1]
Crude Material to Silica Ratio 1:30 to 1:100 (by weight)Higher ratios are used for more difficult separations.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_column Column Setup cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis (Determine Eluent System) Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity if Needed Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

References

troubleshooting side reactions in 7-Bromo-4H-chromen-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-Bromo-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, like other chromones, can be achieved through several methods. The most common approaches start with substituted o-hydroxyacetophenones. Key synthetic strategies include:

  • Claisen Condensation: This involves the reaction of an o-hydroxyacetophenone with an ester, followed by an acid-catalyzed cyclization.[1][2]

  • Baker-Venkataraman Rearrangement: This method proceeds through the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization.[1][3]

  • Vilsmeier-Haack Reaction: While typically used to introduce a formyl group at the 3-position of the chromone ring, variations of this reaction can be adapted for the synthesis of the core chromone structure from appropriate precursors.[4][5][6]

  • Intramolecular Wittig Reaction: A more novel approach involves the intramolecular Wittig cyclization of acylphosphoranes derived from O-acylsalicylic acids, which can offer good to excellent yields.[7]

Q2: What are the most frequently observed side products in this synthesis?

A2: During the synthesis of chromones, several side products can form, complicating purification and reducing yields.[8] Common byproducts include:

  • Uncyclized Intermediates: Incomplete cyclization of the 1,3-diketone intermediate is a common issue, particularly if the reaction conditions are not optimal.

  • Self-Condensation Products: Reactants like aldehydes or ketones can undergo self-condensation, especially in base-catalyzed reactions.[8]

  • Products from N-to-C Acyl Migration: In certain reactions involving acetamidoacetophenones, an acyl migration from nitrogen to carbon can be observed.[9]

  • Over-bromination or Mis-bromination Products: If bromination is part of the synthetic sequence, controlling the regioselectivity can be challenging, leading to isomers or di-brominated products.

Q3: How can I improve the purity of my final product?

A3: Purification of this compound typically involves recrystallization or column chromatography. For recrystallization, selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is crucial.[10] For column chromatography, a common mobile phase is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[10] If you observe product discoloration (e.g., yellowing), it may be due to oxidation; in such cases, it is advisable to store the compound in a cool, dark place under an inert atmosphere.[10]

Troubleshooting Guide for Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction

    • Q: How do I know if the reaction is incomplete?

      • A: Monitor the reaction progress using Thin Layer Chromatography (TLC). The presence of a significant amount of starting material indicates an incomplete reaction.

    • Q: What are the solutions for an incomplete reaction?

      • A: Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can sometimes promote side reactions. Ensure the purity of your starting materials and reagents, as impurities can inhibit the reaction. The freshness of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is critical in Vilsmeier-Haack type reactions.[4]

  • Potential Cause 2: Formation of Byproducts

    • Q: I have multiple spots on my TLC plate. What could they be?

      • A: Multiple spots suggest the formation of side products. As mentioned in the FAQs, these could be uncyclized intermediates or self-condensation products.

    • Q: How can I minimize the formation of these byproducts?

      • A: Optimizing the reaction conditions is key. For reactions prone to self-condensation, slow addition of one reactant to the mixture can help.[8] For cyclization reactions, the choice of acid or base catalyst and the solvent can significantly impact the product distribution.[2]

Problem: The primary product is not the desired this compound

  • Potential Cause: Incorrect Regioselectivity

    • Q: I obtained an isomer of the target compound. Why did this happen?

      • A: This is likely an issue of regioselectivity in either the bromination step or the cyclization step, depending on your synthetic route. The electronic and steric properties of the substituents on the aromatic ring direct the position of substitution.

    • Q: How can I control the regioselectivity?

      • A: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in Friedel-Crafts type reactions, the solvent and temperature can affect the isomer distribution. It may be necessary to use protecting groups to block certain positions on the aromatic ring and direct the reaction to the desired position.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of a 1,3-Diketone Intermediate

This protocol is adapted from general procedures for chromone synthesis.

Step 1: Synthesis of the 1-(4-bromo-2-hydroxyphenyl)-3-substituted-1,3-propanedione (Baker-Venkataraman Rearrangement)

  • To a solution of 3′-bromo-2′-hydroxyacetophenone (1 equivalent) in pyridine, add the appropriate acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 2 hours.

  • Add powdered potassium hydroxide (3 equivalents) and heat the mixture to 50 °C for 4 hours.[3]

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the diketone.

  • Filter the solid, wash with water, and dry.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Reflux the diketone from Step 1 in a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid for 14 hours.[3]

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient).

Quantitative Data Summary

The following table summarizes yields for related chromone syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting MaterialReaction TypeProductYieldReference
3′-bromo-2′-hydroxyacetophenoneIntramolecular Aldol Addition8-Bromo-2-pentylchroman-4-one42%[3]
O-acyl(aroyl)salicylic acidsIntramolecular Wittig Reaction4H-chromen-4-ones55-80%[7]
2′-hydroxyacetophenone derivativesCondensation/CyclizationPolymethoxy-4H-chromen-4-onesN/A[11]
3′-bromo-5′-chloro-2′-hydroxyacetophenoneBaker-Venkataraman/Cyclization8-Bromo-6-chloro-flavone89%[3]

Visual Guides

Troubleshooting_Workflow start Start: Synthesis Issue low_yield Low Yield? start->low_yield byproducts Byproducts Observed? low_yield->byproducts No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes optimize_conditions Optimize Catalyst & Solvent Conditions byproducts->optimize_conditions Yes purification Review Purification Strategy byproducts->purification No incomplete_rxn->byproducts No check_purity Check Starting Material Purity incomplete_rxn->check_purity Yes optimize_time_temp Optimize Reaction Time & Temperature check_purity->optimize_time_temp end_good Successful Synthesis optimize_time_temp->end_good end_bad Consult Further Literature optimize_time_temp->end_bad optimize_conditions->end_good optimize_conditions->end_bad purification->end_good purification->end_bad Reaction_Pathway SM o-Hydroxy- acetophenone Derivative Intermediate 1,3-Diketone Intermediate SM->Intermediate Acylation & Rearrangement Side_Product1 Self-Condensation Products SM->Side_Product1 Base Catalyst Product 7-Bromo-4H- chromen-4-one Intermediate->Product Acid-Catalyzed Cyclization Side_Product2 Uncyclized Intermediate Intermediate->Side_Product2 Incomplete Cyclization

References

how to avoid discoloration of 7-Bromo-4H-chromen-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address common issues regarding the storage and handling of 7-Bromo-4H-chromen-4-one, with a focus on preventing its discoloration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent discoloration?

A1: To ensure the stability and prevent discoloration of this compound, it is recommended to store the compound under the following conditions.[1][2]

ParameterRecommendationRationale
Temperature Room TemperatureProtects against potential degradation from excessive heat.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and hydrolysis by excluding air and moisture.[3][4]
Light Exposure Keep in a dark placeThe compound is light-sensitive, and protection from light prevents photochemical degradation.[5]
Container Tightly sealed, opaque or amber vialsPrevents exposure to light and atmosphere.[2][3][5]

Q2: My this compound has started to change color. What could be the cause?

A2: Discoloration, such as a shift from a white or off-white solid to a yellowish or brownish hue, typically indicates chemical degradation.[6] The primary causes are often exposure to:

  • Light: Photodegradation can occur if the compound is not stored in a light-proof container.[5]

  • Air (Oxygen): Oxidation can lead to the formation of colored impurities.

  • Moisture: Hydrolysis can alter the chemical structure of the compound.

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A3: While storing at lower temperatures can slow down degradation for many chemicals, it is crucial to prevent moisture condensation, especially when repeatedly taking the compound out of the freezer. If you choose to store it at -20°C, ensure the container is well-sealed and allow it to warm to room temperature before opening to prevent water from condensing on the cold solid. However, for this specific compound, storage at room temperature in a dark, inert environment is generally sufficient.[7]

Q4: How should I handle this compound during an experiment to minimize degradation?

A4: To maintain the integrity of the compound during use, follow these guidelines:

  • Work in a dimly lit area or use amber-colored glassware to minimize light exposure.[5][6]

  • If the compound is particularly sensitive, handle it under an inert atmosphere, for instance, in a glovebox or using a Schlenk line.[3][4][8]

  • Use clean, dry spatulas and glassware to avoid introducing contaminants.

  • After dispensing the required amount, securely reseal the container and return it to the proper storage conditions promptly.

Troubleshooting Guide: Discoloration of this compound

Use the following guide to troubleshoot and rectify issues related to the discoloration of your compound.

Problem: The solid this compound has visibly discolored.

G start Discoloration Observed check_storage Review Storage Conditions start->check_storage light_exposure Is the container light-proof (amber/opaque)? check_storage->light_exposure Step 1 atmosphere_check Was the container sealed under an inert atmosphere? light_exposure->atmosphere_check Yes remedy_light Action: Transfer to an amber or foil-wrapped vial. light_exposure->remedy_light No temp_check Was it stored at room temperature? atmosphere_check->temp_check Yes remedy_atmosphere Action: Purge container with N2 or Ar before sealing. atmosphere_check->remedy_atmosphere No remedy_temp Action: Relocate to a temperature-controlled area. temp_check->remedy_temp No purity_check Consider Purity Check (e.g., HPLC, NMR) temp_check->purity_check Yes remedy_light->atmosphere_check remedy_atmosphere->temp_check remedy_temp->purity_check

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocols

Protocol 1: Proper Storage of this compound

Objective: To outline the standard procedure for storing this compound to ensure its long-term stability.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source

  • Dessicator or dry storage cabinet

Procedure:

  • Place the required amount of this compound into a clean, dry amber glass vial.

  • Gently flush the headspace of the vial with a stream of dry nitrogen or argon gas for 15-30 seconds to displace any air and moisture.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a dark, room-temperature location, such as a cabinet or drawer, away from direct sunlight and heat sources. For added protection against ambient moisture, the vial can be placed inside a desiccator.

References

optimizing reaction conditions for Williamson ether synthesis with 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 7-Bromo-4H-chromen-4-one. The focus is on overcoming common challenges to achieve optimal reaction conditions and yields.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but I am observing no product formation. What is the likely issue?

A1: The standard Williamson ether synthesis, which proceeds via an S(_N)2 mechanism, is generally not effective for aryl halides like this compound. The carbon-bromine bond is on an sp

2^22
-hybridized carbon atom within the aromatic ring. This configuration prevents the backside attack required for an S(_N)2 reaction. For a successful etherification of this substrate, alternative methods such as the Ullmann condensation are recommended.

Q2: What is the Ullmann condensation, and why is it more suitable for this compound?

A2: The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of an aryl halide with an alcohol, phenol, or amine.[1] This method is particularly well-suited for the synthesis of aryl ethers from aryl halides that are unreactive in S(_N)2 or typical nucleophilic aromatic substitution (S(_N)Ar) reactions.[1] The reaction involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[2]

Q3: My Ullmann condensation is giving a low yield. What are the common causes and how can I improve it?

A3: Low yields in Ullmann condensations can arise from several factors. Key areas to troubleshoot include:

  • Catalyst Activity: The copper catalyst, particularly copper(I) salts like CuI, can oxidize over time, leading to reduced activity. Using fresh, high-purity copper salts is crucial.

  • Reaction Conditions: Ullmann reactions often require high temperatures (typically 100-200°C) and an inert atmosphere to prevent catalyst deactivation.[1][3] The choice of solvent and base is also critical. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[1]

  • Ligand Selection: While some Ullmann reactions can be performed without a ligand, the addition of a suitable ligand can significantly improve yields and allow for milder reaction conditions.[4] Common ligands include phenanthrolines, diamines, and amino acids.

  • Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides.[5] The presence of electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction.[1]

Q4: What are common side reactions in the Ullmann condensation of this compound?

A4: A common side reaction is the hydrodehalogenation of the starting material, resulting in the formation of 4H-chromen-4-one. This can occur if there are sources of protons in the reaction mixture that can react with the organocopper intermediates. Another potential side reaction is the homocoupling of the aryl halide.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive copper catalyst.Use fresh, high-purity CuI or other copper(I) source. Ensure proper storage under an inert atmosphere.
Reaction temperature is too low.Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Classical Ullmann conditions can exceed 200°C, while modern ligand-assisted protocols often run between 80-140°C.[1]
Inappropriate solvent or base.Screen different polar aprotic solvents (e.g., DMF, DMSO, dioxane) and bases (e.g., K(_2)CO(_3), K(_3)PO(_4), Cs(_2)CO(_3)).[4]
Reaction is not under an inert atmosphere.Ensure the reaction is set up under a nitrogen or argon atmosphere to prevent oxidation of the copper catalyst.
Formation of Side Products (e.g., hydrodehalogenation) Presence of protic impurities.Use anhydrous solvents and reagents.
Suboptimal base.The choice of base can influence the extent of side reactions. Consider screening different inorganic bases.
Reaction Stalls Catalyst decomposition.The use of a suitable ligand can help to stabilize the copper catalyst.[4]
Product inhibition.Consider a higher catalyst loading or a different ligand system.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for copper-catalyzed C-O coupling reactions, which can be adapted for the etherification of this compound.

Parameter Classical Ullmann Ligand-Assisted Ullmann Ligand-Free (Modern)
Copper Source Cu powder, CuI, CuBrCuI, CuBr, Cu(OAc)(_2)CuI, CuO nanoparticles
Catalyst Loading Stoichiometric to high catalytic1-10 mol%3-10 mol%
Ligand None1,10-Phenanthroline, Picolinic acid, N,N'-dimethylethylenediamineNone
Base K(_2)CO(_3), KOHK(_3)PO(_4), Cs(_2)CO(_3)K(_2)CO(_3), K(_3)PO(_4), KOH
Solvent DMF, Nitrobenzene, PyridineDioxane, Toluene, DMSODMF, DMSO, Acetonitrile
Temperature 150-220°C80-140°C50-120°C
Typical Yields Variable, often moderateGood to excellentGood to excellent
Reference [1][4][6][7]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Assisted Ullmann Ether Synthesis

This protocol is a general guideline and may require optimization for this compound.

  • Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K(_3)PO(_4), 2 equivalents).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1 equivalent), the desired alcohol (1.5-2 equivalents), and the anhydrous solvent (e.g., dioxane or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Ether Synthesis of this compound start Start: Ether Synthesis with This compound williamson Attempt Williamson Ether Synthesis (e.g., NaH, alcohol) start->williamson check_reaction Reaction Monitoring: No Product Formation? williamson->check_reaction sn2_failure Diagnosis: S_N2 reaction is not feasible on an sp2 carbon. check_reaction->sn2_failure Yes success Successful Ether Product check_reaction->success No (Unlikely) ullmann_path Proceed with Ullmann Condensation sn2_failure->ullmann_path ullmann_conditions Select Conditions: - Copper(I) source (e.g., CuI) - Base (e.g., K3PO4) - Solvent (e.g., DMF, Dioxane) - Ligand (optional but recommended) - Temperature (80-140°C) ullmann_path->ullmann_conditions run_ullmann Run Ullmann Reaction under Inert Atmosphere ullmann_conditions->run_ullmann check_yield Low Yield or Side Products? run_ullmann->check_yield troubleshoot Troubleshoot Ullmann Reaction: - Check catalyst activity - Increase temperature - Screen ligands/bases/solvents - Ensure anhydrous conditions check_yield->troubleshoot Yes check_yield->success No troubleshoot->run_ullmann

Caption: Troubleshooting workflow for the etherification of this compound.

Caption: Proposed mechanism for the copper-catalyzed Ullmann ether synthesis.

References

Technical Support Center: HPLC Analysis of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 7-Bromo-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for my this compound analysis?

A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, deviating from the ideal symmetrical Gaussian shape.[1][2] This is problematic because it reduces the separation (resolution) between adjacent peaks, compromises the accuracy of peak integration and quantification, and can indicate underlying issues with your analytical method or HPLC system.[3][4] For a compound like this compound, which has polar characteristics, this issue is common and can impede the reliable assessment of purity and concentration.

Q2: What are the most likely causes of peak tailing for this compound?

A: The most common causes stem from unwanted secondary interactions between the analyte and the stationary phase.[5][6] For this compound, the key suspects are:

  • Silanol Interactions: The ketone group on your molecule can form strong hydrogen bonds with free, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This secondary retention mechanism is a primary cause of tailing for polar compounds.[7][8]

  • Metal Chelation: The carbonyl (ketone) and ether oxygen atoms in the chromenone structure can chelate with trace metal impurities (like iron or titanium) present in the stainless-steel components of the HPLC (frits, tubing) or the silica packing material itself.[5][9][10] This interaction also creates a secondary retention mechanism that leads to tailing.[11]

  • Mobile Phase pH: An inappropriate mobile phase pH can increase the ionization of surface silanol groups, making them more interactive with your analyte.[12]

  • Column Issues: Physical problems like column voids, contamination, or using an inappropriate column type (e.g., a Type A silica column with high silanol activity) can cause tailing for all peaks.[2][13]

Troubleshooting Guides & Experimental Protocols

Below are specific troubleshooting questions and detailed protocols to systematically identify and resolve the cause of peak tailing.

Problem Area 1: Secondary Silanol Interactions

Q3: My peak tailing is selective for this compound, while other non-polar compounds in my sample look fine. Could it be silanol interactions?

A: Yes, selective tailing for a polar analyte is a classic sign of secondary interactions with silanol groups.[2][13] The acidic silanol groups on the silica surface interact with the polar ketone function on your molecule, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

How to Fix It: There are two main strategies: modify the mobile phase to reduce the interaction or choose a column with fewer active silanol sites.

Protocol 1: Mobile Phase pH and Additive Optimization

This protocol aims to suppress the ionization of silanol groups or mask their activity.

Objective: To reduce silanol interactions by adjusting mobile phase pH and using competitive agents.

Methodology:

  • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase (Solvent A) to between 2.5 and 3.0 using an acidic additive. At this low pH, most silanol groups will be protonated (Si-OH) and thus less likely to interact with your analyte.[3][5][14]

  • Select an Additive:

    • For LC-MS: Use 0.1% formic acid. It is volatile and effectively lowers the pH.[14]

    • For UV Detection: Use 0.1% trifluoroacetic acid (TFA) or 0.05 M potassium phosphate buffer adjusted to the target pH. TFA is a stronger acid and can be more effective at masking silanol interactions.[15]

  • Increase Buffer Strength: If using a buffer (like phosphate for UV detection), increasing the concentration from 10 mM to over 20 mM can help improve peak shape by increasing the mobile phase's ionic strength, which can further mask silanol interactions.[14]

  • Equilibrate and Test: After preparing the new mobile phase, flush the column with at least 10-15 column volumes before injecting your sample.

  • Evaluate: Compare the peak asymmetry factor of this compound with the new mobile phase to the original. A value closer to 1.0 indicates improved symmetry.

Table 1: Mobile Phase Additives to Reduce Silanol Interactions
AdditiveTypical ConcentrationDetector CompatibilityMechanism of Action
Formic Acid0.1% (v/v)UV, MSLowers pH to suppress silanol ionization.[14]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)UV (can cause ion suppression in MS)Strong acid suppresses silanol ionization; acts as an ion-pairing agent.[15]
Phosphate Buffer20-50 mMUV (non-volatile, not for MS)Buffers pH and increases ionic strength to mask interactions.[14]
Protocol 2: Selecting an Appropriate HPLC Column

If mobile phase optimization is insufficient, the column itself is the next target.

Objective: To use a stationary phase with minimal active silanol sites.

Methodology:

  • Choose a Modern Column: Select a column made from high-purity Type B silica, which has inherently lower silanol activity and fewer metal impurities.[3]

  • Use an End-Capped Column: Most modern columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert. Ensure your column is specified as end-capped or base-deactivated.[14]

  • Consider Alternative Stationary Phases: If tailing persists, columns with polar-embedded or hybrid stationary phases can offer alternative selectivity and improved peak shape for polar analytes.[3][7]

  • Installation and Equilibration: When installing the new column, follow the manufacturer's instructions for conditioning and equilibrate with your optimized mobile phase.

Problem Area 2: Metal Chelation

Q4: I've tried lowering the pH and using an end-capped column, but the peak tailing persists. Could metal chelation be the issue?

A: Yes. If other strategies fail, metal chelation is a strong possibility, especially for molecules like chromenones that have functional groups capable of binding metal ions.[5][11] These ions can be present in the stainless-steel system components or the column packing itself.

Protocol 3: System and Column Passivation with EDTA

This protocol uses a strong chelating agent, ethylenediaminetetraacetic acid (EDTA), to remove metal ions from the HPLC system and column.

Objective: To remove interfering metal ions from the entire flow path.

Methodology:

  • IMPORTANT: First, disconnect the HPLC column from the system.

  • Prepare Passivation Solution: Prepare a mobile phase containing 5-10 µM (micromolar) EDTA.[16][17] Ensure the EDTA is fully dissolved in the aqueous portion before mixing with the organic solvent. Caution: Do not use millimolar (mM) concentrations, as this can lead to precipitation and system damage.[17]

  • System Flush (without column):

    • Place all solvent lines into the EDTA-containing mobile phase.

    • Flush the entire system (pump, injector, tubing) for at least 60 minutes at a typical flow rate (e.g., 1 mL/min).

  • Column Flush (optional but recommended):

    • Reduce the flow rate (e.g., to 0.2 mL/min).

    • Connect the column to the system.

    • Flush the column with the EDTA-containing mobile phase for 2-3 hours. Alternatively, inject a large plug (e.g., 100 µL) of 100 µM EDTA onto the column before analysis.[16]

  • Final Rinse:

    • Replace the EDTA solution with your regular, fresh mobile phase (without EDTA).

    • Flush the entire system and column extensively to remove all traces of EDTA, which can interfere with some detectors.[16]

  • Test: Re-run your analysis of this compound and check for improved peak shape. For persistent issues, adding a very low concentration (5-10 µM) of EDTA to the routine mobile phase can be beneficial.[18]

Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve peak tailing.

TroubleshootingWorkflow start Observe Peak Tailing (Asymmetry > 1.2) check_overload Step 1: Check Overload Reduce sample concentration by 10x. Does peak shape improve? start->check_overload fix_overload Solution: Reduce sample load or use a higher capacity column. check_overload->fix_overload Yes check_silanol Step 2: Suspect Silanol Interaction Lower mobile phase pH to < 3 with 0.1% Formic Acid. check_overload->check_silanol No fix_silanol Solution: Peak shape improves. Optimize mobile phase pH and additives. Consider end-capped column. check_silanol->fix_silanol Yes check_metal Step 3: Suspect Metal Chelation Peak tailing persists. Perform system passivation with EDTA. check_silanol->check_metal No fix_metal Solution: Peak shape improves. Consider adding low µM EDTA to mobile phase or use bio-inert system. check_metal->fix_metal Yes check_physical Step 4: Suspect Physical Issue (e.g., Column Void) Are all peaks tailing? check_metal->check_physical No fix_physical Solution: Replace column inlet frit. Use guard column. Replace column if necessary. check_physical->fix_physical Yes

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Diagram 2: Mechanisms of Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing.

TailingMechanisms cluster_0 A) Silanol Interaction cluster_1 B) Metal Chelation silica_A Silica Surface Si-O-Si Si-OH analyte_A This compound (Ketone group) analyte_A->silica_A:f1 H-Bonding (Secondary Retention) silica_B Silica Surface Fe³⁺ Impurity Si-O-Si analyte_B This compound (Chelating groups) analyte_B->silica_B:f1 Chelation (Secondary Retention)

Caption: Chemical interactions leading to peak tailing.

References

challenges in the scale-up synthesis of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Bromo-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: For the scale-up synthesis of this compound, two primary routes are generally considered, starting from either 3-bromophenol or 4-bromo-2-hydroxyacetophenone. The Baker-Venkataraman rearrangement is a classical and often reliable method for constructing the chromone core.[1][2]

Q2: I am seeing a significant amount of a dark, tar-like substance in my crude product. What is the likely cause and how can I minimize it?

A2: The formation of tar-like substances is a common issue in chromone synthesis, often due to side reactions at elevated temperatures or the use of strong acids or bases.[3] To mitigate this, consider a gradual addition of reagents to control the reaction exotherm, optimizing the reaction temperature to the lowest effective level, and ensuring an inert atmosphere to prevent oxidative side reactions.

Q3: My final product is difficult to purify by column chromatography. Are there alternative methods for large-scale purification?

A3: While column chromatography is a versatile purification technique, it can be time-consuming and solvent-intensive for large quantities. For crystalline solids like this compound, recrystallization is often a more scalable and cost-effective method.[4] A proper solvent screen is crucial to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: When scaling up, it is crucial to perform a thorough risk assessment. Key considerations include the handling of corrosive reagents like acid chlorides and strong bases, potential exotherms during cyclization, and the safe handling of flammable solvents. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature cautiously.
Side reactions - Optimize the reaction temperature; lower temperatures may increase selectivity.- Adjust the stoichiometry of the reagents. An excess of one reactant may favor byproduct formation.- Consider a slower addition of reagents to control the reaction rate and temperature.
Degradation of product - If using harsh acidic or basic conditions, consider milder alternatives for the cyclization step.- Minimize the reaction time once the starting material is consumed.
Issue 2: Formation of Impurities
Potential Impurity Identification Mitigation and Removal
Unreacted Starting Material Compare with an authentic standard on TLC or HPLC.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Can often be removed by recrystallization.
Partially Cyclized Intermediate Characterize by NMR and MS.Ensure sufficient time and temperature for the cyclization step. May require adjustment of the catalyst or dehydrating agent.
Polymeric Byproducts Appears as a baseline material on TLC or as a broad, unresolved peak in HPLC.Avoid excessively high temperatures and concentrated reaction mixtures. Can often be removed by trituration with a suitable solvent or by recrystallization.

Data Presentation

Table 1: Representative Effect of Reaction Parameters on Yield and Purity
Parameter Condition A Condition B Condition C
Solvent TolueneDioxaneDMF
Base Potassium CarbonateSodium HydridePotassium tert-butoxide
Temperature 80 °C100 °C120 °C
Yield (%) 657872
Purity (by HPLC, %) 929690

Note: This table presents illustrative data based on general principles of chromone synthesis and should be used as a guide for optimization.

Experimental Protocols

Proposed Scalable Synthesis via Baker-Venkataraman Rearrangement

This protocol is a proposed scalable method based on the well-established Baker-Venkataraman rearrangement.[2][5][6]

Step 1: Synthesis of 2-Acetoxy-4-bromoacetophenone

  • To a stirred solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., toluene), add a base such as pyridine (1.2 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add acetyl chloride (1.1 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetoxy-4-bromoacetophenone, which can be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

  • To a solution of 2-acetoxy-4-bromoacetophenone (1.0 eq) in a high-boiling aprotic solvent (e.g., pyridine or DMSO), add a strong base such as potassium tert-butoxide or sodium hydride (2.0-3.0 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the rearrangement is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and carefully quench with an aqueous acid (e.g., acetic acid or dilute HCl) to neutralize the base and induce cyclization.

  • Heat the mixture as needed to complete the cyclization to this compound.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 3: Purification by Recrystallization

  • Select a suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Rearrangement & Cyclization cluster_step3 Step 3: Purification s1_start 4-Bromo-2-hydroxyacetophenone s1_reagents Pyridine, Acetyl Chloride s1_process Reaction & Workup s1_reagents->s1_process s1_product 2-Acetoxy-4-bromoacetophenone s1_process->s1_product s2_reagents Base (e.g., KOtBu), Acid s2_process Heating & Quench s1_product->s2_process s2_reagents->s2_process s2_product Crude this compound s2_process->s2_product s3_process Recrystallization s2_product->s3_process s3_product Pure this compound s3_process->s3_product

Caption: Proposed workflow for the scale-up synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_impurities Are there significant side products? check_completion->check_impurities Yes incomplete Increase reaction time/temperature check_completion->incomplete No side_reactions Optimize temperature and stoichiometry check_impurities->side_reactions Yes purification_loss Review purification method check_impurities->purification_loss No final_product Improved Yield incomplete->final_product side_reactions->final_product purification_loss->final_product

Caption: Troubleshooting logic for addressing low reaction yield.

References

minimizing byproduct formation in the synthesis of 7-Bromo-4H-chromen-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Bromo-4H-chromen-4-one Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound and its derivatives?

A1: Several methods are employed for the synthesis of chromone derivatives, which can be adapted for 7-bromo substituted analogs. The most common methods include:

  • Claisen-Schmidt Condensation: This is a base-catalyzed reaction that can be a preliminary step to chromone synthesis. A primary challenge with this method is the potential for self-condensation of the aldehyde and ketone reactants, which can lead to significant byproduct formation and reduce the overall yield.[1]

  • Baker-Venkataraman Rearrangement: This rearrangement is a key step in synthesizing 2,3-disubstituted chromones.[2]

  • Kostanecki-Robinson Reaction: This method is also used for the synthesis of chromone derivatives.[2]

  • Vilsmeier-Haack Reaction: This reaction is particularly useful for producing 3-formylchromones.[3]

  • Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and often leads to cleaner product formation. For instance, 6-bromochromone-2-carboxylic acid can be synthesized from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate using microwave irradiation.[4]

Q2: I am observing a significant amount of an unknown byproduct in my reaction. How can I identify and minimize it?

A2: Byproduct identification is the first critical step. Isolate the side product using techniques like column chromatography or preparative TLC/HPLC. Once isolated, characterize its structure using analytical methods such as NMR, MS, and IR spectroscopy.

To minimize its formation, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the desired thermodynamic product over kinetic byproducts.[4]

  • Solvent Polarity: The choice of solvent can influence the reaction pathway. Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific derivative.[4]

  • Slow Addition of Reagents: In reactions like the Claisen-Schmidt condensation, adding the aldehyde slowly to the mixture of the ketone and base can minimize self-condensation.[1]

  • Catalyst Optimization: The type and amount of catalyst can significantly impact byproduct formation. For example, in some chromone syntheses, optimizing the catalyst loading, such as using 5 mol% of Sc(OTf)₃, has been shown to dramatically improve yields and reduce side products.[5]

Q3: Are there specific reaction conditions that favor the formation of this compound over other isomers or byproducts?

A3: Yes, optimizing reaction conditions is crucial. For instance, in the synthesis of 7-Bromochroman-4-one, a precursor to the chromenone, specific conditions have been identified for high yields. One study reported a 79.8% yield when using 4 mol% Rh(PPh₃)₃Cl as a catalyst in ethanol under 0.3 MPa of hydrogen pressure at 70°C for 20 hours.[6] Another approach using acid-activated montmorillonite K-10 in toluene under reflux yielded 85%.[6] While these are for the chromanone, similar principles of catalyst and condition optimization apply to the subsequent oxidation to the chromenone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Formation of multiple byproducts.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimum. - Screen different catalysts and optimize the catalyst loading.[5] - Refer to the strategies for minimizing byproduct formation mentioned in the FAQs.[4]
Difficulty in Product Purification - Presence of closely related byproducts. - Unreacted starting materials with similar polarity to the product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider preparative HPLC for difficult separations. - Recrystallization from a suitable solvent system can also be an effective purification method.
Formation of Poly-brominated Byproducts - Excess brominating agent. - Harsh reaction conditions.- Use a stoichiometric amount of the brominating agent. - Perform the bromination at a lower temperature to increase selectivity.
Incomplete Cyclization to the Chromone Ring - Insufficiently acidic or basic conditions for cyclization. - Steric hindrance from bulky substituents.- Adjust the pH of the reaction mixture. A variety of acids (e.g., PPA, PTSA, HCl) and bases (e.g., piperidine, NaH) can be used to catalyze the ring closure.[3][7] - For sterically hindered substrates, increasing the reaction time or temperature might be necessary.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Brominated Chromone Derivative

This protocol is adapted from a general method for the synthesis of 6-bromochromone-2-carboxylic acid and can be modified for other isomers.[4]

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone (or the corresponding isomer for 7-bromo synthesis)

  • Diethyl oxalate

  • Sodium methoxide (NaOMe)

  • Ethanol (EtOH)

  • 4 M Hydrochloric acid (HCl)

Procedure:

  • In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol.

  • Add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents) to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 4 M HCl to the reaction mixture.

  • Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • After cooling, the product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the desired bromochromone-2-carboxylic acid.

Visualizations

Experimental_Workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification A 1. 2'-hydroxyacetophenone (bromo-substituted) B 2. Add Reagents (e.g., Diethyl Oxalate, Base) A->B Dissolve in EtOH C 3. Microwave Irradiation (Step 1) B->C D 4. Acidification (e.g., HCl) C->D Cooling E 5. Microwave Irradiation (Step 2 - Cyclization) D->E F 6. Precipitation & Filtration E->F Cooling G 7. Washing & Drying F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A generalized experimental workflow for the microwave-assisted synthesis of brominated chromone derivatives.

Troubleshooting_Logic Start Low Yield or Impure Product IdentifyByproduct Isolate and Identify Byproduct(s) Start->IdentifyByproduct OptimizeTemp Optimize Temperature (e.g., lower temp) IdentifyByproduct->OptimizeTemp Known kinetic side product OptimizeSolvent Optimize Solvent Polarity IdentifyByproduct->OptimizeSolvent Solvent-dependent side reaction OptimizeReagent Adjust Reagent Stoichiometry/Addition Rate IdentifyByproduct->OptimizeReagent Side reaction from excess reagent OptimizeCatalyst Screen/Optimize Catalyst & Loading IdentifyByproduct->OptimizeCatalyst Catalyst-driven side reaction Purification Optimize Purification (Chromatography, Recrystallization) OptimizeTemp->Purification OptimizeSolvent->Purification OptimizeReagent->Purification OptimizeCatalyst->Purification End Improved Yield/ Purity Purification->End

Caption: A decision-making workflow for troubleshooting byproduct formation in chromone synthesis.

References

troubleshooting low solubility of 7-Bromo-4H-chromen-4-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the low solubility of 7-Bromo-4H-chromen-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid compound with the molecular formula C₉H₅BrO₂. Its structure consists of a chromen-4-one core with a bromine atom at the 7th position. Based on its structure, it is expected to be a hydrophobic molecule with limited solubility in aqueous solutions.

Q2: Why does my this compound, fully dissolved in DMSO, precipitate when added to my aqueous assay buffer or cell culture media?

This common issue, often called "crashing out," occurs due to a phenomenon known as "solvent shock".[1][2] The compound is readily soluble in the polar aprotic solvent DMSO, but when this stock solution is diluted into an aqueous environment, the overall polarity of the solvent increases dramatically.[3] The aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to precipitate.[3]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

The maximum tolerable DMSO concentration is highly cell-line dependent.[3] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, sensitive cell lines may show stress at concentrations as low as 0.1%.[3] It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay duration.

Q4: Can the temperature of my media or buffer affect solubility?

Yes. Adding a compound stock to cold media can decrease its solubility.[4] It is always recommended to use pre-warmed (37°C) cell culture media or buffers for making dilutions to minimize temperature-related precipitation.[4] Conversely, gentle warming can sometimes help in the initial dissolution process.[5]

Q5: Could the age or storage of my DMSO stock be causing precipitation issues?

This is a possibility. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in your DMSO stock can reduce its ability to solvate hydrophobic compounds, leading to solubility problems.[3] For best results, use anhydrous, high-purity DMSO and store it in small, tightly sealed aliquots to minimize water absorption.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: Immediate Precipitation Upon Dilution

You Observe: A precipitate (cloudiness, crystals, or film) forms instantly when you add the DMSO stock of this compound to your aqueous medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.[4]Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration under your specific assay conditions.[4]
Rapid Dilution / "Solvent Shock" Adding a concentrated stock directly to a large volume of media causes a rapid, localized solvent exchange, leading to precipitation.[2]Perform a serial or stepwise dilution. First, create an intermediate dilution in your pre-warmed media, then add this to the final volume. Alternatively, add the DMSO stock dropwise to the full volume of media while gently vortexing.[3][4]
Low Media Temperature The compound is less soluble in cold aqueous solutions.[4]Always use pre-warmed (37°C) cell culture media for all dilutions.[4]
High Final DMSO Concentration While DMSO aids initial dissolution, too high a final concentration can be toxic to cells and may not be necessary.Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%.[3] This may require preparing a higher concentration stock solution in 100% DMSO.
Issue 2: Delayed Precipitation in the Incubator

You Observe: The solution is clear initially, but after a few hours or days at 37°C, a crystalline or cloudy precipitate appears.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial solution was supersaturated; the compound was kinetically trapped but thermodynamically unstable, precipitating over time.The working concentration is too high for long-term stability. Reduce the final concentration to the highest level that remains clear for the entire duration of your experiment (determined via Protocol 2).
Interaction with Media Components The compound may interact with salts or proteins (especially in serum) in the media, forming insoluble complexes over time.[1][2]If using serum, consider reducing the percentage or switching to a serum-free formulation for the experiment. Assess solubility directly in the complete, serum-containing media.
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.[4]Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4]
pH Changes from Cellular Metabolism Cellular activity can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4]Monitor the pH of your culture medium. For dense or long-term cultures, you may need to change the medium more frequently to maintain a stable pH.[4]

Solubility and Co-solvent Data

Improving solubility often requires exploring different solvent systems. The following table summarizes common solvents and co-solvents used in biological assays.

Solvent / Co-solvent Type Typical Use & Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic SolventMost common primary solvent for hydrophobic compounds.[2] Use anhydrous grade. Final concentration in assays should typically be <0.5%.[3]
Ethanol Polar Protic SolventCan be used as a co-solvent.[6] May exhibit higher cytotoxicity than DMSO for some cell lines.[7]
Polyethylene Glycol (e.g., PEG300, PEG400) Polymer Co-solventWater-miscible and can significantly increase the solubility of poorly soluble compounds.[6][8]
Cyclodextrins (e.g., SBE-β-CD) Inclusion Complex AgentForm inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9]
Surfactants (e.g., Tween® 20, Tween® 80) SurfactantCan be used at very low concentrations to aid solubility but may have higher cytotoxicity and can interfere with some assays.[7][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a concentrated stock solution in 100% DMSO.

  • Calculation: Determine the mass of this compound (MW: 227.05 g/mol ) required to make a desired volume of a high-concentration stock (e.g., 50-100 mM).

    • Example for 1 mL of 50 mM stock: 0.050 mol/L * 0.001 L * 227.05 g/mol = 0.01135 g or 11.35 mg.

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use a brief (5-10 minute) sonication in a water bath.[4] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption and freeze-thaw cycles.[11]

Protocol 2: Assessment of Compound Solubility and Stability in Final Assay Media

This protocol helps determine the maximum practical working concentration of the compound in your specific biological medium.

  • Preparation: Pre-warm your complete cell culture medium (including serum and any other additives) to 37°C.

  • Serial Dilution Plate: In a sterile 96-well flat-bottom plate, prepare a series of dilutions of your compound.

    • Add 100 µL of complete medium to wells in a single row (e.g., A2 through A12).

    • In the first well (A1), add 200 µL of medium containing the highest desired test concentration of the compound (e.g., 200 µM). Ensure the DMSO concentration is consistent across all wells that will receive cells.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly by pipetting, then transfer 100 µL from A2 to A3, and so on, down the row. Discard the final 100 µL from the last dilution well.

    • Include a "no compound" control well containing media with the equivalent percentage of DMSO.

  • Initial Visual Inspection: Immediately inspect the plate for any signs of precipitation (cloudiness or crystals) using a light microscope or by holding it against a contrasting background. Note the highest concentration that remains clear.

  • Incubation: Place the sealed plate in a 37°C, 5% CO₂ incubator for a duration equal to or longer than your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Inspection: After incubation, re-examine the plate visually and microscopically for any delayed precipitation.

  • Determination: The highest concentration that remains completely clear throughout the entire incubation period is the maximum soluble concentration suitable for your biological assay.[4]

Visualizations

Experimental and logical Workflows

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store stock Thaw Stock Solution store->stock Begin Experiment dilute Serially Dilute into Pre-warmed Media stock->dilute add_cells Add to Cells dilute->add_cells incubate Incubate add_cells->incubate

Caption: Workflow for preparing this compound for biological assays.

G start Compound Precipitates in Assay Media q1 Does it precipitate immediately? start->q1 a1_yes Immediate Precipitation q1->a1_yes Yes a1_no Delayed Precipitation (in incubator) q1->a1_no No sol1 Reduce Final Concentration a1_yes->sol1 sol2 Use Serial Dilution a1_yes->sol2 sol3 Use Pre-Warmed Media (37°C) a1_yes->sol3 sol4 Concentration is too high for long-term stability. Reduce concentration. a1_no->sol4 sol5 Check for media evaporation a1_no->sol5 sol6 Consider co-solvents (e.g., PEG, cyclodextrin) a1_no->sol6

Caption: Troubleshooting decision tree for precipitation issues.

G compound This compound (Hypothetical Inhibitor) kinase Target Kinase (e.g., PI3K, AKT) compound->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Promotes

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Bromo-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 7-Bromo-4H-chromen-4-one analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for the synthesis of this compound analogs compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes.[1][2] This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products.[2][3] Additionally, microwave synthesis is considered a greener chemistry approach due to its lower energy consumption.[2]

Q2: What are the common starting materials for the synthesis of this compound analogs?

A2: A common synthetic route involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde or ester, followed by cyclization.[4][5] For 7-bromo analogs, a key starting material would be 1-(4-bromo-2-hydroxyphenyl)ethan-1-one.

Q3: Are there any known safety precautions specific to the microwave-assisted synthesis of these compounds?

A3: As with all microwave-assisted organic synthesis, it is crucial to use sealed vessels designed for high pressures and temperatures. Reactions should be monitored for any unexpected pressure increases. It is also important to be aware of the potential for rapid heating, which can sometimes lead to solvent boiling or decomposition of thermally sensitive reagents.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction is resulting in a very low yield of the desired this compound analog. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Optimize Reaction Temperature and Time: Microwave synthesis is highly sensitive to temperature. A systematic increase in the reaction temperature can significantly improve yields, but excessively high temperatures may lead to decomposition.[6] Similarly, adjusting the reaction time is crucial; prolonged heating is not always beneficial and can decrease yield.[6]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. For the synthesis of similar brominated chromones, sodium methoxide (NaOMe) in methanol has been used.[6] The polarity of the solvent affects its interaction with microwaves and thus the heating efficiency. Experimenting with different polar solvents like ethanol or DMF can be beneficial.

  • Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the reaction outcome. An excess of one reagent may be necessary to drive the reaction to completion. For a similar synthesis, using two equivalents of the base and three equivalents of the ester reactant improved the yield.[6]

Formation of Side Products

Q5: I am observing significant amounts of impurities and side products in my reaction mixture. How can I minimize their formation?

A5: The formation of side products is a common challenge in chromone synthesis. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Temperature: As mentioned previously, high temperatures can lead to the decomposition of reactants or products, resulting in impurities. Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Reduce Reaction Time: One of the benefits of microwave synthesis is the rapid reaction rate. This can be leveraged to "trap" the desired product before it has a chance to degrade or participate in subsequent side reactions. Experiment with shorter reaction times.

  • Purity of Starting Materials: Ensure that your starting materials, particularly the 2'-hydroxyacetophenone and aldehyde/ester, are of high purity. Impurities in the starting materials can lead to the formation of undesired byproducts.

Data Presentation

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid (A close analog of this compound) [6]

EntryBase (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1EtONa (1)Ethanol1201014
2NaOMe (1)Methanol1201014
6NaOMe (2)Methanol1201021
9NaOMe (2)Methanol1401019
10NaOMe (2)Methanol1202034

Table 2: Effect of Solvent on Microwave-Assisted Pechmann Condensation for Coumarin Synthesis [7]

SolventTime (min)Yield (%)
H₂O1050
EtOH1065
CH₃CN1070
Toluene1045
Solvent-free795

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound Analogs:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate 2'-hydroxyacetophenone derivative (e.g., 1-(4-bromo-2-hydroxyphenyl)ethan-1-one) (1.0 mmol), the desired aldehyde or ester (1.2-3.0 mmol), and a suitable base (e.g., sodium methoxide, 1.0-2.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., methanol, ethanol, or DMF) to the reaction vessel. The volume should be sufficient to ensure proper mixing and energy absorption. For solvent-free conditions, the reactants can be ground together with a solid catalyst if required.[7]

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Set the desired temperature, pressure, and reaction time. A typical starting point could be 120-150°C for 10-20 minutes.[6]

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction mixture (e.g., with dilute acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound analog.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification start Combine Reactants: - 2'-hydroxyacetophenone analog - Aldehyde/Ester - Base add_solvent Add Solvent start->add_solvent mw_irrad Microwave Irradiation (Set Temp, Time, Power) add_solvent->mw_irrad workup Quench & Extract mw_irrad->workup purify Column Chromatography workup->purify product Pure this compound Analog purify->product

Caption: General workflow for the microwave-assisted synthesis of this compound analogs.

troubleshooting_workflow cluster_temp_time Temperature & Time cluster_reagents Reagents & Solvent start Low/No Product Yield temp Is temperature optimized? start->temp temp->start No, adjust temp time Is reaction time optimized? temp->time Yes time->start No, adjust time solvent Is solvent appropriate? time->solvent Yes solvent->start No, change solvent base Is base/stoichiometry correct? solvent->base Yes base->start No, adjust stoichiometry purity Check Starting Material Purity base->purity Yes

Caption: Troubleshooting decision tree for low product yield in microwave-assisted synthesis.

signaling_pathway cluster_targets Potential Molecular Targets cluster_cellular_effects Downstream Cellular Effects compound This compound Analog rock ROCK compound->rock p38 p38α MAPK compound->p38 brd4 BRD4 (Bromodomain) compound->brd4 apoptosis Regulation of Apoptosis rock->apoptosis inflammation Modulation of Inflammatory Response p38->inflammation transcription Control of Gene Transcription brd4->transcription

Caption: Potential signaling pathways inhibited by this compound analogs.

References

Validation & Comparative

Characterization of 7-Bromo-4H-chromen-4-one: A Comparative Guide to its ¹H and ¹³C NMR Spectral Features

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 7-Bromo-4H-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its spectral properties in relation to analogous chromenone structures, supported by established experimental protocols.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum is fundamental for elucidating the proton environment of a molecule. For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the overall aromatic system. The following table compares the predicted ¹H NMR data for this compound with experimentally determined data for related chromen-4-one derivatives.

Proton Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for 4H-chromen-4-one Reported Chemical Shift (δ, ppm) for 7-substituted Chromenones
H-27.8 - 8.0~7.9Varies with substituent
H-36.3 - 6.5~6.3Varies with substituent
H-58.1 - 8.3~8.2Varies with substituent
H-67.4 - 7.6~7.4Varies with substituent
H-87.6 - 7.8~7.7Varies with substituent

Note: Predicted values are based on established substituent effects on the chromen-4-one scaffold.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts for this compound are predicted based on the known effects of bromine substitution on the benzene ring and the inherent electronic structure of the chromen-4-one core.

Carbon Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for 4H-chromen-4-one Reported Chemical Shift (δ, ppm) for 7-substituted Chromenones
C-2~156~156Varies with substituent
C-3~112~112Varies with substituent
C-4~178~178Varies with substituent
C-4a~124~124Varies with substituent
C-5~126~126Varies with substituent
C-6~125~125Varies with substituent
C-7~118 (C-Br)~118Varies with substituent
C-8~119~119Varies with substituent
C-8a~156~156Varies with substituent

Note: Predicted values are based on established substituent effects on the chromen-4-one scaffold.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for chromenone derivatives, including this compound.

Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Data Processing

The acquired Free Induction Decay (FID) should be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a chemical compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire_1H Acquire 1H NMR Spectrum setup->acquire_1H acquire_13C Acquire 13C NMR Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Standard baseline->reference assign_peaks Peak Assignment reference->assign_peaks coupling Coupling Constant Analysis assign_peaks->coupling structure Structure Elucidation coupling->structure

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of the validation of the 7-Bromo-4H-chromen-4-one scaffold, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a crystal structure for the parent this compound is not publicly available, this guide leverages the detailed crystallographic analysis of the closely related derivative, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, as a benchmark for structural confirmation.

This guide will delve into the experimental data from X-ray crystallography and compare it with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting the methodologies and data in a clear, comparative format, we aim to provide a comprehensive resource for the structural elucidation of this important chemical class.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a three-dimensional electron density map and, from that, a definitive molecular structure.

For the analogous compound, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, X-ray diffraction analysis provides unequivocal proof of its chemical structure. The key crystallographic data are summarized in the table below.

Parameter7-bromo-4-oxo-4H-chromene-3-carbaldehyde
Chemical Formula C₁₀H₅BrO₃
Formula Weight 253.05
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.8580 (18) Åb = 6.054 (4) Åc = 37.268 (13) Åβ = 90.39 (4)°
Volume 870.4 (8) ų
Z 4
Calculated Density 1.931 Mg/m³
Refinement method Full-matrix least-squares on F²
Final R indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.109

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Therefore, a combination of other spectroscopic and spectrometric techniques is routinely employed to validate molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity and stereochemistry of a molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecular formula and structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of characteristic absorption bands can confirm the presence of specific functional groups.

The table below compares the experimental data obtained for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde using these techniques.

TechniqueExperimental Data for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde
¹H NMR (400 MHz, CDCl₃)δ 10.37 (s, 1H, CHO), 8.52 (s, 1H, H-2), 8.24 (d, J=8.8 Hz, 1H, H-5), 7.57 (s, 1H, H-8), 7.48 (d, J=8.8 Hz, 1H, H-6)
Mass Spec. (DART-MS)m/z = 252.950 (calculated for [C₁₀H₅BrO₃+H]⁺), 252.981 (found)
IR Spectroscopy Characteristic peaks for C=O (ketone and aldehyde), C=C (aromatic), and C-Br stretching are expected.

Experimental Protocols

Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is cooled to 0 °C. To this, phosphorus oxychloride (11.6 mmol) is added dropwise. The mixture is then stirred for 14 hours at room temperature. Following this, water (50 ml) is added, and the resulting precipitate is collected, washed with water, and dried under vacuum.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a 1,2-dichloroethane/cyclohexane solution of the title compound at room temperature. A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Workflow and Relationships

To better understand the process of structural validation and the interplay between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir confirmed Confirmed Structure xray->confirmed nmr->confirmed ms->confirmed ir->confirmed

Caption: Experimental workflow for the synthesis and structural validation of a chemical compound.

logical_relationship cluster_primary Primary Method cluster_spectroscopic Spectroscopic Methods cluster_spectrometric Spectrometric Method cluster_computational Computational Method xray X-ray Crystallography (Definitive 3D Structure) nmr NMR Spectroscopy (Connectivity & Environment) xray->nmr Complementary ir IR Spectroscopy (Functional Groups) xray->ir Complementary ms Mass Spectrometry (Molecular Weight & Formula) xray->ms Complementary nmr->ir Supportive nmr->ms Supportive comp Computational Chemistry (Theoretical Confirmation) comp->xray Predicts/Corroborates comp->nmr Predicts/Corroborates

A Comparative Analysis of the Predicted Biological Activity of 7-Bromo-4H-chromen-4-one and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the strategic modification of lead compounds plays a pivotal role in optimizing biological activity. The substitution of one halogen for another on a core scaffold can significantly influence a molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of 7-Bromo-4H-chromen-4-one and its chloro-analog, 7-Chloro-4H-chromen-4-one.

Predictive Physicochemical and Biological Properties

The substitution of a bromine atom for a chlorine atom at the 7-position of the 4H-chromen-4-one scaffold is anticipated to modulate several key parameters that influence biological activity. Bromine is larger, more polarizable, and has a different electronegativity compared to chlorine, which can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1]

Table 1: Predicted Physicochemical and Biological Properties

PropertyThis compound (Predicted)7-Chloro-4H-chromen-4-one (Predicted)Rationale
Molecular WeightHigherLowerThe atomic weight of bromine is greater than that of chlorine.[1]
Lipophilicity (LogP)HigherLowerBromine substitution generally leads to a greater increase in lipophilicity compared to chlorine.[1]
Biological Activity
Antimicrobial ActivityPotentially HigherPotentially LowerIncreased lipophilicity can enhance passage through microbial cell membranes. Studies on other halogenated compounds suggest that brominated analogs can exhibit potent antimicrobial activity.[1]
Anticancer ActivityTo be determinedTo be determinedHalogenated chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific impact of 7-bromo versus 7-chloro substitution requires direct experimental evaluation.[1]
Metabolic StabilityPotentially LowerPotentially HigherThe Carbon-Bromine bond is generally more susceptible to metabolic cleavage than the Carbon-Chlorine bond, which could lead to faster degradation and clearance.[1]

Supporting Experimental Data from Related Compounds

While a direct comparison is unavailable, studies on individual halogenated chromenones provide insights into their potential biological activities.

Table 2: Reported Biological Activities of Halogenated Chromenone Derivatives

Compound/DerivativeBiological ActivityAssayResultsReference
Derivatives of 4-Chloro-7-hydroxy-chromen-2-oneAntibacterialKirby-Bauer methodHigher activity compared to cefalexine and competitive with streptomycin against Bacillus cereus.[2][3]
6-bromo-8-nitroflavoneAntimicrobialGrowth kineticsInhibited the growth of E. faecalis, S. aureus, E. coli, and C. albicans.[4]
6-chloro-8-nitroflavoneAntimicrobialGrowth kineticsShowed the strongest inhibitory effect against pathogenic bacteria and yeast among the tested flavonoids.[4]

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 7-Chloro-4H-chromen-4-one, the following standard experimental protocols would be essential.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (7-bromo and 7-chloro analogs) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Structure of Compared Analogs

Caption: General chemical structure of 7-halogenated 4H-chromen-4-one analogs.

Experimental Workflow for Comparative Biological Activity Assessment

G Workflow for Comparing Biological Activity cluster_assays Biological Assays cluster_data Data Analysis compoundA This compound anticancer Anticancer Assays (e.g., MTT, Apoptosis) compoundA->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compoundA->antimicrobial enzyme Enzyme Inhibition Assays compoundA->enzyme compoundB 7-Chloro-4H-chromen-4-one compoundB->anticancer compoundB->antimicrobial compoundB->enzyme ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparative Analysis sar->comparison

References

The Impact of 7-Bromo Substitution on the Biological Activity of Chromones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 7-bromo-substituted chromones reveals their potential across various therapeutic targets. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising area of medicinal chemistry.

The chromone scaffold, a privileged structure in drug discovery, has been the subject of extensive research, leading to the development of numerous biologically active compounds.[1][2][3] Modifications at the C7 position of the chromone ring have been shown to significantly influence the pharmacological properties of these molecules. Among these, the introduction of a bromine atom at the 7-position has emerged as a key strategy in the design of potent inhibitors for a range of biological targets, including enzymes and receptors involved in cancer, neurodegenerative diseases, and microbial infections.

Comparative Analysis of Biological Activities

The introduction of a bromine atom at the 7-position of the chromone scaffold has been shown to modulate the activity of these compounds against various biological targets. The following tables summarize the quantitative data from several studies, comparing the efficacy of 7-bromo-substituted chromones with other analogues.

Monoamine Oxidase (MAO) Inhibition

A study on C7-substituted chromone derivatives as inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurodegenerative diseases, highlighted the impact of substitution at the 7-position. While 7-benzyloxy substitution was generally favorable for MAO-B inhibition, further substitution on the benzyloxy ring with a bromine atom had a differential effect on the two MAO isoforms.[4][5]

CompoundSubstituent at C7R' on Benzyloxy RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
3b BenzyloxyH>100.035>285
3o Benzyloxyp-Br0.7180.0828.76

Table 1: Comparison of MAO inhibitory activity of 7-benzyloxychromone and its para-bromo-substituted analogue. Data sourced from[4][5].

Notably, the para-bromo substitution on the 7-benzyloxy group in compound 3o resulted in a significant increase in MAO-A inhibition compared to the unsubstituted compound 3b , while slightly decreasing the potent MAO-B inhibition.[4] This suggests that the electronic and steric properties of the bromine atom can be strategically utilized to modulate the selectivity of these inhibitors.

α-Glucosidase Inhibition

In the context of α-glucosidase inhibitors, relevant for the management of diabetes, a study on 7-fluorochromone based thiosemicarbazones demonstrated that the presence of electron-withdrawing groups, such as bromo, on the phenyl moiety of the thiosemicarbazone side chain enhanced inhibitory activity.[6] While this study focused on a 7-fluoro backbone, it provides valuable insights into the favorable contribution of a bromo substituent on the appended functionalities. One of the most potent compounds in a similar series was a bromochromone derivative with an IC50 value of 6.59 ± 0.09 μM.[6]

Sirtuin 2 (SIRT2) Inhibition

Research into inhibitors of SIRT2, a target for neurodegenerative disorders, has also explored the impact of halogen substitution on the chromone scaffold. A study on substituted chroman-4-ones and chromones found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity.[7] The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM, highlighting the positive contribution of bromine atoms to the inhibitory potency.[7] While this example is not a 7-bromo derivative, it underscores the general importance of bromo-substitution in this class of compounds.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the 7-bromo-substituted chromones against human MAO-A and MAO-B can be determined using a fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds (7-bromo-substituted chromones)

  • Potassium phosphate buffer (pH 7.4)

Procedure:

  • The test compounds are pre-incubated with the MAO-A or MAO-B enzyme in potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.

  • The reaction is initiated by the addition of the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex Red/HRP mixture.

  • The production of resorufin is monitored fluorometrically at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

The inhibitory effect of the compounds on α-glucosidase activity can be assessed using a colorimetric assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (positive control)

  • Test compounds

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

Procedure:

  • A mixture of the α-glucosidase enzyme and the test compound at various concentrations is pre-incubated in phosphate buffer.

  • The reaction is initiated by the addition of the pNPG substrate.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a simplified signaling pathway.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Lead Chromone Scaffold synthesis Synthesis of 7-Bromo Analogues start->synthesis purification Purification & Characterization synthesis->purification screening In vitro Biological Screening (e.g., MAO, α-glucosidase) purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of 7-bromo-substituted chromones.

MAO_Inhibition_Pathway MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolites MAO->Metabolite Neurotransmitter Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitter->MAO Metabolism Chromone 7-Bromo-Substituted Chromone Inhibitor Chromone->MAO Inhibition Neuron Presynaptic Neuron Synapse Synaptic Cleft Neuron->Synapse Release Synapse->Neuron Reuptake Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Binding

Caption: Simplified diagram illustrating the role of MAO and its inhibition by 7-bromo-substituted chromones in a neuron.

References

comparative analysis of 6-bromo vs 7-bromo-4H-chromen-4-one crystal structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Crystallographic Analysis of 6-Bromo- and 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This guide presents a detailed comparative analysis of the crystal structures of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde and 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. The structural data, derived from X-ray crystallography, offers valuable insights for researchers, scientists, and professionals in drug development by elucidating the impact of bromine substitution on the supramolecular architecture of the chromone scaffold.

Disclaimer: This analysis is performed on the 3-formyl derivatives of 6-bromo- and 7-bromo-4H-chromen-4-one. The presence of the formyl group at the 3-position significantly influences the observed intermolecular interactions and crystal packing.

Data Presentation

The crystallographic data for the two isomers are summarized in the table below, allowing for a direct comparison of their key structural parameters.

Parameter6-Bromo-4-oxo-4H-chromene-3-carbaldehyde7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Chemical Formula C₁₀H₅BrO₃C₁₀H₅BrO₃
Molar Mass 253.05 g/mol 253.05 g/mol
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 6.5743 (18)3.8580 (18)
b (Å) 6.967 (3)6.054 (4)
c (Å) 10.350 (4)37.268 (13)
α (°) 71.02 (3)90
β (°) 85.53 (3)90.39 (4)
γ (°) 70.67 (3)90
Volume (ų) 422.8 (3)870.4 (8)
Z 24
Temperature (K) 100100
R-factor 0.0300.038
Key Intermolecular Interactions Halogen bonds (Br···O), π–π stackingC—H···O hydrogen bonds, π–π stacking

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of the title compounds are detailed below.

Synthesis and Crystallization

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), POCl₃ (11.6 mmol) was added drop-wise at 0 °C. The mixture was then stirred for 14 hours at room temperature. Following the stirring, water (50 ml) was added, and the resulting precipitates were collected, washed with water, and dried in vacuo. Single crystals suitable for X-ray diffraction were obtained from a 1,2-dichloroethane/cyclohexane solution at room temperature.[1]

The synthesis protocol for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde is analogous, starting from the corresponding 5-bromo-2-hydroxyacetophenone.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected at 100 K using a Rigaku AFC-7R diffractometer with Mo Kα radiation.[1][2]

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde:

  • Absorption Correction: ψ scan[2]

  • Structure Solution: SIR92[2]

  • Structure Refinement: SHELXL97[2]

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde:

  • Absorption Correction: ψ scan[1]

  • Structure Solution and Refinement: The programs used for structure solution and refinement were not explicitly stated in the provided information but are standard software packages. The C(sp²)-bound hydrogen atoms were placed in geometrical positions and refined using a riding model.[1]

Visualization of Supramolecular Interactions

The following diagrams illustrate the distinct primary intermolecular interactions that govern the crystal packing of the 6-bromo and 7-bromo isomers.

Dominant Intermolecular Interactions in 6-Bromo Isomer A 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Molecule 1 B 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Molecule 2 A->B Halogen Bond (Br···O) C 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Molecule 3 B->C π-π Stacking Dominant Intermolecular Interactions in 7-Bromo Isomer D 7-Bromo-4-oxo-4H- chromene-3-carbaldehyde Molecule 1 E 7-Bromo-4-oxo-4H- chromene-3-carbaldehyde Molecule 2 D->E C-H···O Hydrogen Bond F 7-Bromo-4-oxo-4H- chromene-3-carbaldehyde Molecule 3 E->F π-π Stacking

References

A Comparative Guide to HPLC Method Development for the Separation of 7-Bromo-4H-chromen-4-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: Isomers of 7-Bromo-4H-chromen-4-one

The primary challenge in the chromatographic analysis of this compound lies in the separation of its positional isomers. These isomers share the same molecular weight and formula (C₉H₅BrO₂) but differ in the position of the bromine atom on the benzene ring. The most common positional isomers include 5-Bromo-4H-chromen-4-one, 6-Bromo-4H-chromen-4-one, and 8-Bromo-4H-chromen-4-one. These subtle structural differences can lead to significant variations in their physicochemical properties, which can be exploited for chromatographic separation.

Physicochemical Properties of Chromen-4-one Derivatives

A comprehensive understanding of the physicochemical properties of the target analytes is fundamental to developing a robust HPLC method. While specific data for all bromo-isomers of 4H-chromen-4-one are scarce, the properties of the parent and related compounds provide valuable insights.

PropertyThis compound7-Bromochroman-4-one
Molecular Formula C₉H₅BrO₂C₉H₇BrO₂
Molecular Weight 227.05 g/mol 227.055 g/mol [1]
Boiling Point Not available336.6±42.0 °C at 760 mmHg[1]
LogP (Octanol-Water Partition Coefficient) Not available2.88[1]
Polarity Moderately polarModerately polar

Note: Data for 7-Bromochroman-4-one is included as a structurally related compound to infer potential chromatographic behavior.

Comparative Analysis of HPLC Methods

Based on the general principles of separating aromatic and halogenated isomers, two primary HPLC modes are considered: Reverse-Phase (RP) and Normal-Phase (NP) chromatography. Below is a comparison of hypothetical methods tailored for the separation of this compound isomers.

Table 1: Comparison of Hypothetical HPLC Methods
ParameterMethod A: Reverse-Phase (C18)Method B: Reverse-Phase (Phenyl)Method C: Normal-Phase (Silica)
Stationary Phase Octadecyl Silane (C18)PhenylSilica
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Hexane/Isopropanol (Isocratic)
Separation Principle Primarily hydrophobic interactions.Hydrophobic and π-π interactions.Adsorption based on polarity.
Elution Order Generally, less polar isomers elute later.Elution order influenced by both hydrophobicity and aromatic ring interactions.More polar isomers are more strongly retained and elute later.
Advantages Robust, reproducible, wide applicability.Enhanced selectivity for aromatic compounds due to π-π interactions.[2]Excellent for separating isomers with different polarities.[3]
Disadvantages May provide insufficient selectivity for closely related positional isomers.Can be more sensitive to mobile phase composition.Sensitive to water content in the mobile phase, requires non-polar solvents.
Expected Resolution ModerateGood to ExcellentGood to Excellent
Typical Run Time 15-30 minutes15-30 minutes10-20 minutes

Experimental Workflow for HPLC Method Development

The development of a suitable HPLC method is a systematic process. The following diagram illustrates a typical workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Separation Goal (e.g., Isomer Resolution) B Gather Analyte Information (Properties, Structure) A->B C Select Initial Columns (e.g., C18, Phenyl, Silica) B->C D Select Initial Mobile Phases (RP & NP Solvents) C->D E Screening Experiments (Varying Gradient, Temperature) D->E F Identify Promising Conditions E->F G Fine-tune Parameters (e.g., Flow Rate, Injection Volume) F->G H Assess Peak Shape & Resolution G->H I Method Validation (Linearity, Accuracy, Precision) H->I J Finalize Method Protocol I->J

Caption: A generalized workflow for HPLC method development, from initial screening to final validation.

Detailed Experimental Protocol: Recommended Method (Reverse-Phase with Phenyl Column)

This protocol outlines a starting point for the separation of this compound isomers using a phenyl stationary phase, which is expected to offer superior selectivity for these aromatic compounds.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Phenyl HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standards of this compound and its potential isomers (if available).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70-30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Logical Relationship of Separation Principles

The choice between reverse-phase and normal-phase chromatography is dictated by the polarity of the analytes and the desired separation mechanism.

Separation_Principles cluster_RP Reverse-Phase HPLC cluster_NP Normal-Phase HPLC RP_Stationary Non-polar Stationary Phase (e.g., C18, Phenyl) RP_Mobile Polar Mobile Phase (e.g., Acetonitrile/Water) RP_Stationary->RP_Mobile RP_Principle Hydrophobic Interactions (and π-π for Phenyl) RP_Mobile->RP_Principle RP_Elution Less Polar Analytes Elute Later RP_Principle->RP_Elution NP_Stationary Polar Stationary Phase (e.g., Silica, Cyano) NP_Mobile Non-polar Mobile Phase (e.g., Hexane/IPA) NP_Stationary->NP_Mobile NP_Principle Adsorption NP_Mobile->NP_Principle NP_Elution More Polar Analytes Elute Later NP_Principle->NP_Elution Analyte This compound Isomers (Moderately Polar) Analyte->RP_Principle Interaction Analyte->NP_Principle Interaction

Caption: The relationship between analyte polarity and the principles of reverse-phase and normal-phase HPLC.

Conclusion and Recommendations

For the separation of this compound isomers, a reverse-phase method utilizing a phenyl-based stationary phase is recommended as a primary approach. This is due to the potential for enhanced selectivity through π-π interactions with the aromatic rings of the isomers, in addition to hydrophobic interactions. A systematic method development approach, starting with the recommended protocol and optimizing the gradient, temperature, and mobile phase composition, is crucial for achieving baseline separation. Should the reverse-phase methods prove insufficient, normal-phase chromatography on a silica or cyano column presents a strong alternative, leveraging the polarity differences between the isomers for separation. The ultimate choice of method will depend on the specific isomer profile of the sample and the required resolution.

References

Comparative Guide to the Synthesis and Identity Confirmation of 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 7-Bromo-4H-chromen-4-one, a valuable heterocyclic scaffold in medicinal chemistry. We present detailed experimental protocols for two distinct methods, alongside a thorough analysis of the expected product's identity using various analytical techniques. All quantitative data is summarized for easy comparison, and key processes are visualized to aid in understanding.

Method 1: Synthesis via Enaminone Intermediate

A widely utilized and efficient method for the synthesis of this compound involves a two-step process starting from 4-bromo-2-hydroxyacetophenone. The first step is the formation of an enaminone intermediate, which then undergoes cyclization to yield the final product.

Experimental Protocol

Step 1: Synthesis of (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene, dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) is added. The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

The crude enaminone from the previous step is dissolved in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid. The solution is heated to reflux for 1-3 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Method 2: Intramolecular Wittig Reaction Approach

An alternative route to 4H-chromen-4-ones involves a one-pot intramolecular Wittig reaction.[1][2] This method offers a different synthetic strategy, potentially avoiding harsh acidic conditions for cyclization.

Experimental Protocol

Step 1: Preparation of the O-acylsalicylic acid derivative

4-Bromosalicylic acid is first acylated with an appropriate acylating agent to introduce the necessary carbon backbone.

Step 2: Silylation and Ylide Formation

The resulting O-acyl-4-bromosalicylic acid is converted to its silyl ester. This is then reacted with (trimethylsilyl)methylenetriphenylphosphorane to generate an acylphosphorane intermediate.

Step 3: Intramolecular Wittig Cyclization

The acylphosphorane undergoes a spontaneous intramolecular Wittig cyclization upon formation, yielding the this compound.[1][2] The reaction progress is monitored by TLC, and the product is isolated and purified using standard chromatographic techniques.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods. Please note that specific yields and reaction conditions can vary based on the scale and specific reagents used.

ParameterMethod 1: Enaminone IntermediateMethod 2: Intramolecular Wittig Reaction
Starting Materials 4-bromo-2-hydroxyacetophenone, DMF-DMA4-Bromosalicylic acid, (trimethylsilyl)methylenetriphenylphosphorane
Typical Yield Good to Excellent (often >80%)Good (typically 55-80%)[1]
Reaction Conditions Reflux in toluene, then reflux in acidic mediumOne-pot reaction, generally milder conditions
Purification Recrystallization is often sufficientChromatographic purification is typically required
Scalability Generally scalableMay present challenges on a larger scale

Product Identity Confirmation

Accurate identification of the synthesized this compound is crucial. A combination of spectroscopic and physical methods should be employed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups, such as the carbonyl group of the chromenone ring.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Expected Analytical Data for this compound
TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic and vinylic protons of the chromenone core. The bromine substitution at the 7-position will influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Resonances for all nine carbon atoms, including the characteristic carbonyl carbon signal (δ > 170 ppm) and carbons of the aromatic and pyrone rings.
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₅BrO₂ (m/z = 223.94). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observable for the molecular ion and bromine-containing fragments.
Melting Point A specific melting point range should be observed for the pure compound.

Experimental Workflows and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 4_bromo_2_hydroxyacetophenone 4-Bromo-2-hydroxy- acetophenone Enaminone (E)-1-(4-bromo-2-hydroxyphenyl)- 3-(dimethylamino)prop-2-en-1-one 4_bromo_2_hydroxyacetophenone->Enaminone Toluene, Reflux DMF_DMA DMF-DMA DMF_DMA->Enaminone Product This compound Enaminone->Product Acidic Cyclization, Reflux

Diagram 1: Synthesis of this compound via an enaminone intermediate.

Synthesis_Method_2 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Salicylic_Acid 4-Bromosalicylic acid derivative Acylphosphorane Acylphosphorane Intermediate Salicylic_Acid->Acylphosphorane Wittig_Reagent (Trimethylsilyl)methylene- triphenylphosphorane Wittig_Reagent->Acylphosphorane Product This compound Acylphosphorane->Product Intramolecular Wittig Cyclization

Diagram 2: Synthesis of this compound via an intramolecular Wittig reaction.

Analytical_Workflow Crude_Product Crude Synthesis Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Analysis Pure_Product->MP Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed MP->Structure_Confirmed

Diagram 3: Analytical workflow for the identity confirmation of this compound.

References

Unveiling Potent SIRT2 Inhibition: A Comparative Analysis of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the landscape of sirtuin inhibitors, this guide offers a detailed comparison of the SIRT2 inhibitory activity of various chromone and chroman-4-one derivatives. The following data, compiled from peer-reviewed studies, provides a clear overview of the inhibitory potential of these compounds, supported by detailed experimental protocols for reproducibility.

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2][3] The development of potent and selective SIRT2 inhibitors is a key focus of current drug discovery efforts. Chromone and its reduced form, chroman-4-one, represent privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[4] This guide focuses on a series of substituted chromone and chroman-4-one derivatives that have been synthesized and evaluated for their ability to selectively inhibit SIRT2.

Comparative Inhibitory Activity of Chromone and Chroman-4-one Derivatives against SIRT2

The SIRT2 inhibitory activity of a series of synthesized chromone and chroman-4-one derivatives was assessed, with IC50 values determined for the most potent compounds. The following table summarizes the key findings, highlighting the structure-activity relationships (SAR) observed.

Compound IDStructureR1R2R3% Inhibition at 200 µMIC50 (µM) [95% CI]
1a (racemic) Chroman-4-oneClBrn-pentyl884.5 [3.7-5.5]
(-)-1a Chroman-4-oneClBrn-pentyl-1.5 [1.1-2.1]
(+)-1a Chroman-4-oneClBrn-pentyl-4.5 [3.7-5.5]
1k Chroman-4-oneClBrn-propyl7610.6 [8.8-12.7]
1m Chroman-4-oneBrBrn-pentyl>701.5
1n Chroman-4-oneClBrisopropyl52-
3a ChromoneClBrn-pentyl825.5 [4.1-7.4]
3b ChromoneClBrphenyl20-
23 Chromone--acetamide substituted phenethyl8129

Key Observations from the Data:

  • Stereochemistry Influences Activity: The levorotatory enantiomer, (-)-1a, exhibited significantly higher potency (IC50 = 1.5 µM) compared to its dextrorotatory counterpart, (+)-1a (IC50 = 4.5 µM).[2]

  • Substituents at 6- and 8-positions are Favorable: Larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring were found to be favorable for inhibitory activity.[1][2][3][5][6] The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one (1m) with an IC50 of 1.5 µM.[1][3][5][6]

  • Optimal Alkyl Chain Length at 2-position: An n-pentyl group at the 2-position appeared to be optimal for activity among the studied alkyl derivatives.[2] Branching of this alkyl chain, as seen in the isopropyl analogue 1n, led to a decrease in inhibitory activity.[2]

  • Chroman-4-one vs. Chromone Scaffold: The saturated chroman-4-one scaffold generally demonstrated higher potency than the unsaturated chromone scaffold, although the n-pentyl substituted chromone 3a still showed significant inhibition.[2]

  • Bulky Substituents at 2-position can be Detrimental: The introduction of a bulky phenyl group at the 2-position, as in flavone 3b, resulted in a significant decrease in inhibition compared to the n-pentyl substituted chromone 3a.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the detailed experimental protocol for the in vitro SIRT2 inhibition assay is provided below.

In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

This assay determines the inhibitory activity of compounds on the deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Arg-His-Lys-Lys(acetyl)-AMC)

  • NAD+

  • Developer solution (e.g., containing trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to the desired concentrations in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, the following components are added in order:

    • Assay buffer

    • Test compound solution (or DMSO for control wells)

    • Recombinant human SIRT2 enzyme

    • The mixture is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: The deacetylation reaction is initiated by adding the fluorogenic peptide substrate and NAD+ to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Development: The developer solution is added to each well. The developer (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorophore (AMC) and leading to an increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells containing the test compound to the control wells (with DMSO). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

SIRT2 Signaling and Inhibition Workflow

The following diagrams illustrate the general signaling pathway involving SIRT2 and the experimental workflow for assessing its inhibition.

SIRT2_Signaling_Pathway SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate NAD NAD+ NAD->SIRT2 Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, Histones) Acetylated_Substrate->SIRT2 Downstream_Effects Downstream Cellular Effects Deacetylated_Substrate->Downstream_Effects Chromone_Inhibitor Chromone Derivative Inhibitor Chromone_Inhibitor->SIRT2

Caption: SIRT2 deacetylates substrates using NAD+, which is inhibited by chromone derivatives.

SIRT2_Inhibition_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Chromone Derivative (or DMSO control) to wells Start->Add_Inhibitor Add_Enzyme Add SIRT2 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate_NAD Add Fluorogenic Substrate and NAD+ Pre_Incubate->Add_Substrate_NAD Incubate Incubate at 37°C Add_Substrate_NAD->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: Workflow for the in vitro fluorescence-based SIRT2 inhibition assay.

This comparative guide provides valuable insights into the SIRT2 inhibitory potential of a specific class of chromone and chroman-4-one derivatives. The presented data and protocols can aid researchers in the selection and development of novel and potent SIRT2 inhibitors for further investigation.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4H-chromen-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 7-Bromo-4H-chromen-4-one, providing immediate safety, logistical, and operational procedures for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document outlines the necessary steps for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed and causes serious eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves.

  • A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms arise.[1]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Seek medical attention.[2]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₉H₅BrO₂
Molecular Weight 225.04 g/mol [2]
Appearance Solid
Storage Temperature Room temperature, in a dark, inert atmosphere

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Waste Segregation

It is critical to segregate halogenated organic waste from all other waste streams to ensure proper disposal, which often involves incineration.[5]

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated weigh boats, spatulas, or bench paper) in a designated, compatible, and sealable container. A clearly labeled plastic or glass container is suitable for halogenated organic solids.[4]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a sealed plastic bag or container labeled for solid hazardous waste.[4]

Step 2: Labeling

Properly label all waste containers. The label must include:

  • The full chemical name: "this compound".[4]

  • The words "Hazardous Waste".[4]

  • A clear indication that it is a "Halogenated Organic Compound".[4]

Step 3: Storage

  • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Keep waste containers tightly closed at all times, except when adding waste.[4]

  • It is recommended to store waste containers in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Waste codes should be assigned by the user based on the application for which the product was used.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Avoid using combustible materials such as paper towels for large spills.[4]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's EHS department.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste.[4]

V. Disposal Workflow

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Identify this compound as Halogenated Waste B Wear Appropriate PPE A->B C Segregate Solid Waste into a Labeled Container B->C D Segregate Contaminated PPE into a Labeled Bag B->D E Properly Label Container with 'Hazardous Waste' and Chemical Name C->E D->E F Store in a Designated, Well-Ventilated Area E->F G Contact EHS or Licensed Contractor for Pickup F->G H Proper Disposal via Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Bromo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-Bromo-4H-chromen-4-one. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

Signal Word: Warning[1]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or full-face protection against chemical splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended for handling halogenated aromatic compounds. Ensure gloves are of a suitable thickness and are inspected for defects before each use.
Body Protection Laboratory CoatA flame-resistant lab coat that fastens securely is required.
Footwear Closed-toe ShoesShoes must fully cover the feet.
Respiratory Protection Not generally requiredUse in a well-ventilated area or a chemical fume hood. If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₅BrO₂
Molecular Weight 225.04 g/mol
Physical Form Solid[1]
Storage Temperature Room temperature[1]

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for handling this compound within a laboratory setting.

4.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and protected from light.[1]

4.2. Handling and Use

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as specified in Section 2 before handling the compound.

  • Weighing and Transfer: When weighing or transferring the solid material, use techniques that minimize dust generation. A spatula or scoop should be used.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.

4.3. Spill Management

  • Minor Spills (Solid):

    • Restrict access to the spill area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

    • This container should be specifically designated for "Halogenated Organic Waste."

    • Do not mix with non-halogenated waste streams.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.

    • Keep the container tightly sealed except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Nitrile/Butyl Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_setup handling_receive Receive and Inspect Chemical prep_setup->handling_receive handling_store Store in Cool, Dry, Dark Place handling_receive->handling_store handling_weigh Weigh and Transfer Solid handling_store->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Collect Waste (Solid & Liquid) in Halogenated Waste Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.